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(S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride Documentation Hub

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  • Product: (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride
  • CAS: 2055390-08-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of (S)-1-Methyl-2-trifluoromethoxy-ethylamine Hydrochloride

Introduction (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride is a chiral amine salt of significant interest in the fields of medicinal chemistry and drug development. The incorporation of the trifluoromethoxy (-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride is a chiral amine salt of significant interest in the fields of medicinal chemistry and drug development. The incorporation of the trifluoromethoxy (-OCF3) group can profoundly influence a molecule's physicochemical and pharmacological properties. This group is known to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates[1]. As a hydrochloride salt, the compound's solubility and handling characteristics are modified, making it suitable for various research and development applications.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's characteristics for its effective use in experimental and developmental settings.

Chemical Identity and Structure

The first step in understanding the physicochemical properties of a compound is to establish its precise chemical identity and structure.

Molecular Structure:

The structure of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride comprises a chiral ethylamine backbone with a methyl group at the first carbon, conferring the (S)-stereochemistry. A trifluoromethoxy group is attached to the second carbon. The amine is protonated and forms an ionic bond with a chloride ion.

cluster_0 Melting Point Determination Sample Preparation Sample Preparation Instrument Setup Instrument Setup Sample Preparation->Instrument Setup Heating and Observation Heating and Observation Instrument Setup->Heating and Observation Data Recording Data Recording Heating and Observation->Data Recording

Figure 2: Workflow for melting point determination.

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining the solubility of a compound in water.

Methodology:

  • An excess amount of the solid compound is added to a known volume of water in a flask.

  • The flask is sealed and agitated (e.g., on a shaker) at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The solution is filtered to remove undissolved solid.

  • The concentration of the compound in the filtrate is determined by a suitable analytical method, such as HPLC with UV detection or quantitative NMR.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a reliable method for determining the pKa of an ionizable compound.

Methodology:

  • A known concentration of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride is dissolved in water.

  • The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at which half of the amine has been neutralized.

cluster_1 pKa Determination by Potentiometric Titration Prepare Analyte Solution Prepare Analyte Solution Calibrate pH Meter Calibrate pH Meter Prepare Analyte Solution->Calibrate pH Meter Titrate with Standard Base Titrate with Standard Base Calibrate pH Meter->Titrate with Standard Base Record pH vs. Volume Record pH vs. Volume Titrate with Standard Base->Record pH vs. Volume Plot Titration Curve Plot Titration Curve Record pH vs. Volume->Plot Titration Curve Determine pKa Determine pKa Plot Titration Curve->Determine pKa

Figure 3: Workflow for pKa determination.

Spectroscopic Properties

Spectroscopic data is essential for the structural confirmation and purity assessment of a chemical compound. While specific spectra for (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride are not publicly available, the expected features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons, the methine proton at the chiral center, the methylene protons adjacent to the trifluoromethoxy group, and the exchangeable protons of the ammonium group. The coupling between these protons would provide valuable structural information.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the four carbon atoms in the molecule. The carbon attached to the fluorine atoms would exhibit a characteristic quartet in a proton-decoupled spectrum due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift would be indicative of the -OCF₃ moiety. Through-space ¹H-¹⁹F spin-spin couplings might be observed, which can provide conformational information.[2]

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the various functional groups present in the molecule. Key expected vibrations include N-H stretching from the ammonium group, C-H stretching from the alkyl groups, and strong C-F and C-O stretching from the trifluoromethoxy group. An IR spectrum for the related 2,2,2-trifluoroethylamine hydrochloride is available and can serve as a reference.[3]

Conclusion

(S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride is a valuable chiral building block with physicochemical properties that are heavily influenced by the presence of the trifluoromethoxy group and its formation as a hydrochloride salt. This guide has synthesized the available data and provided reasoned predictions for its key physicochemical characteristics. The provided experimental protocols offer a framework for the empirical determination of these properties, ensuring scientific rigor in research and development activities involving this compound. Further experimental investigation is warranted to definitively establish the physicochemical profile of this promising molecule.

References

  • methylamine hydrochloride. Chemister.ru. [Link]

  • (S)-1-[2-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE-HCl. NextSDS. [Link]

  • Chiral Trifluoromethylated Enamides: Synthesis and Applicability. ResearchGate. [Link]

  • Preparation method of trifluoroethylamine.
  • Supporting Information For: S1. DOI. [Link]

  • Chiral nitroxide radical with terminal trifluoromethoxy group. The University of Osaka Institutional Knowledge Archive : OUKA. [Link]

  • 1H-indole-3-ethanaminium, 2-methyl-5-(trifluoromethoxy)-, chloride - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • pKa values in organic chemistry – making maximum use of the available data. Agnes Kütt, Sigrid Selberg, Ivari Kaljurand, Sofja Tshepelevitsh, Agnes Heering, Astrid. [Link]

  • Figure S4. 1 H NMR spectrum of methyl... ResearchGate. [Link]

  • pKa Data Compiled by R. Williams. [Link]

  • pKa Data Compiled by R. Williams page-1 pKa Values. [Link]

  • Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data. [Link]

  • pKa values. Stenutz. [Link]

  • Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. ACS Publications. [Link]

  • Ethylamine, 2,2,2-trifluoro-,hydrochloride. NIST WebBook. [Link]

  • (R)-2-Amino-1,1,1-trifluoropropane hydrochloride. PubChem. [Link]

  • Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. National Center for Biotechnology Information. [Link]

  • General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. ACS Publications. [Link]

  • 2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine;hydrochloride. PubChem. [Link]

  • Ethylamine, 2,2,2-trifluoro-,hydrochloride. Cheméo. [Link]

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Exploratory

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride

This guide provides a comprehensive framework for the determination and analysis of the crystal structure and stereochemistry of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride. Directed at researchers, scientis...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the determination and analysis of the crystal structure and stereochemistry of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride. Directed at researchers, scientists, and professionals in drug development, this document outlines not only the requisite experimental protocols but also the scientific rationale underpinning these choices. We will explore the significance of the trifluoromethoxy group and the (S)-stereoconfiguration, crucial elements that influence the compound's physicochemical properties and biological activity.

Introduction: The Significance of Fluorinated Amines in Medicinal Chemistry

The introduction of fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern drug design, employed to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its unique electronic properties.[3][4][5] It is a potent electron-withdrawing group and is more lipophilic than a methoxy analogue, which can profoundly influence a molecule's in vivo transport and pharmacokinetics.[4][5]

When this group is part of a chiral molecule, such as (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride, the precise three-dimensional arrangement of atoms becomes paramount. The stereochemistry of a drug can dictate its interaction with chiral biological targets like enzymes and receptors, making the analysis of a single enantiomer, in this case, the (S)-enantiomer, a critical step in drug development.[6] This guide will provide the technical details necessary to fully characterize this promising chemical entity.

Stereochemistry: Confirmation of the (S)-Enantiomer

The designation "(S)" refers to the specific spatial arrangement of the substituents around the chiral center at the first carbon of the ethylamine chain. It is essential to confirm the absolute configuration, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Polarimetry

A fundamental technique for analyzing chiral compounds is polarimetry. An optically active compound will rotate the plane of polarized light.[7] The direction and magnitude of this rotation are characteristic of the compound.

  • Dextrorotatory (+): Rotation is in the clockwise direction.

  • Levorotatory (-): Rotation is in the counter-clockwise direction.

It is important to note that there is no direct correlation between the (R)/(S) designation and the direction of optical rotation (+)/(-).[7] The specific rotation of a pure sample of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride should be measured and documented as a key identifying characteristic.

Chiral Chromatography

High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful method for separating enantiomers and determining the enantiomeric excess (ee) of a sample. This technique is crucial for ensuring the enantiopurity of the (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride.

X-ray Crystallography

The definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography.[8][9] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of every atom.[10][11] For molecules composed of light atoms like carbon, hydrogen, oxygen, and nitrogen, the use of Cu-Kα radiation is often necessary to accurately determine the absolute configuration.[8]

Crystal Structure Determination: A Step-by-Step Protocol

The crystal structure provides invaluable information about the solid-state conformation of the molecule and the intermolecular interactions that govern its packing. This knowledge is crucial for understanding physical properties such as solubility and melting point. The following protocol outlines the key steps for the X-ray crystallographic analysis of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride.

Crystallization

The first and often most challenging step is to grow high-quality single crystals suitable for X-ray diffraction.

  • Methodology: Slow evaporation of a solution is a common and effective method.

    • Dissolve the (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture with water).

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container to allow for the slow evaporation of the solvent at a constant temperature.

  • Causality: The slow rate of evaporation allows for the ordered arrangement of molecules into a crystal lattice, which is essential for obtaining a well-defined diffraction pattern.

Data Collection

Once a suitable crystal is obtained, it is mounted and analyzed using an X-ray diffractometer.

  • Methodology:

    • A single crystal of appropriate size is mounted on a goniometer head.

    • The crystal is placed in the X-ray diffractometer and cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations.[12]

    • The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[12]

  • Causality: The diffraction pattern arises from the constructive interference of X-rays scattered by the electrons in the crystal lattice. The geometry and intensity of the diffraction spots contain the information about the arrangement of atoms.

Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure.

  • Methodology:

    • The diffraction data is used to determine the unit cell parameters and the space group.

    • The initial positions of the atoms are determined using direct or Patterson methods.

    • The atomic positions and other parameters are refined using least-squares methods to achieve the best fit between the calculated and observed diffraction data.[12]

  • Causality: The refinement process minimizes the difference between the experimental data and the theoretical diffraction pattern calculated from the structural model, resulting in an accurate representation of the molecular structure.

The workflow for determining the crystal structure is illustrated in the following diagram:

experimental_workflow cluster_protocol Experimental Protocol Crystallization Crystallization of (S)-1-Methyl-2-trifluoromethoxy-ethylamine HCl Mounting Crystal Mounting Crystallization->Mounting Select suitable crystal Data_Collection X-ray Data Collection Mounting->Data_Collection Place in diffractometer Structure_Solution Structure Solution Data_Collection->Structure_Solution Process diffraction data Refinement Structure Refinement Structure_Solution->Refinement Generate initial model Validation Structure Validation Refinement->Validation Finalize atomic coordinates

Caption: Workflow for the experimental determination of the crystal structure.

Analysis of the Crystal Structure: Key Insights

A thorough analysis of the refined crystal structure of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride would provide critical insights for drug development.

Crystallographic Data Summary

The key crystallographic parameters should be summarized in a table for clarity and easy reference.

ParameterValue
Chemical FormulaC₄H₉ClF₃NO
Formula Weight179.57
Crystal SystemTo be determined
Space GroupTo be determined
a, b, c (Å)To be determined
α, β, γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Density (calculated) (g/cm³)To be determined
R-factorTo be determined
Intermolecular Interactions

The hydrochloride salt form means the amine is protonated (R-NH₃⁺) and there is a chloride counter-ion (Cl⁻). This will lead to a network of hydrogen bonds.

  • N-H···Cl Hydrogen Bonds: The protonated amine will act as a hydrogen bond donor, forming strong interactions with the chloride anion.

  • Other Potential Interactions: Depending on the packing arrangement, weaker C-H···O and C-H···F interactions may also be present.

A diagram illustrating these key interactions is shown below:

intermolecular_interactions cluster_interactions Key Intermolecular Interactions Amine R-NH₃⁺ Chloride Cl⁻ Amine->Chloride N-H···Cl (Strong Hydrogen Bond) Trifluoromethoxy R'-OCF₃ Amine->Trifluoromethoxy C-H···O/F (Weak Interactions)

Caption: Key intermolecular interactions in the crystal lattice.

Conclusion

The comprehensive characterization of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride through stereochemical and crystallographic analysis is a critical endeavor for any drug development program. This guide provides a robust framework for these investigations, emphasizing not just the "how" but also the "why" behind each experimental choice. The resulting data on absolute configuration, solid-state conformation, and intermolecular interactions will provide a solid foundation for understanding the compound's properties and for its further development as a potential therapeutic agent.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18).
  • The Trifluoromethoxy Group: An In-depth Technical Guide to its Electronic Effects in Aryl Halides - Benchchem.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025, July 18).
  • Trifluoromethyl group - Wikipedia.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. (2008, April 29).
  • X-ray Crystallographic Analysis of Cuban-1-amine Derivatives: A Comparative Guide - Benchchem.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH. (2008, April 29).
  • (R)-1-Methyl-2-trifluoromethoxy-ethylamine - Sigma-Aldrich.
  • Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications | Chemical Reviews - ACS Publications. (2025, September 16).
  • X-ray crystallography and chirality: understanding the limitations - ResearchGate.
  • x-ray crystallography.
  • x Ray crystallography - PMC - NIH.
  • X-ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine - PMC.
  • Drug Stereochemistry.
  • Classroom Enters the Courtroom: Stereochemistry of SN1 and SN2 Reactions in Enantiomer Patent Litigations of the Antidepressant Escitalopram - PubMed. (2016, January 15).

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Foundational

Solubility Profile of (S)-1-Methyl-2-trifluoromethoxy-ethylamine Hydrochloride in Organic Solvents: Theoretical Principles and Practical Determination

An In-Depth Technical Guide Abstract: This technical guide provides a comprehensive analysis of the expected solubility profile of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride, a compound of interest in pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the expected solubility profile of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of public solubility data for this specific molecule, this document focuses on first-principles analysis based on its molecular structure. We will deconstruct the compound into its primary functional components—the amine hydrochloride salt, the aliphatic backbone, and the trifluoromethoxy group—to predict its behavior across a range of common organic solvents. More importantly, this guide provides a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility, enabling researchers to generate reliable data for their specific applications.

Introduction: Understanding the Molecule

(S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride is a chiral amine salt incorporating a trifluoromethoxy (-OCF3) group. The strategic inclusion of fluorinated moieties is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] The -OCF3 group, in particular, is known for its unique electronic and steric properties, acting as a highly lipophilic and electron-withdrawing substituent.[4][5][6] Understanding the solubility of this compound is a critical first step in its development, impacting everything from reaction chemistry and formulation to bioavailability and pharmacokinetics.[7]

This guide will first establish a theoretical framework for predicting solubility and then provide a practical, step-by-step methodology for its experimental validation.

Physicochemical Drivers of Solubility

The solubility of a compound is dictated by the interplay of its intermolecular forces with those of the solvent. For (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride, we can analyze three key structural features that govern these interactions.

cluster_molecule (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride mol Structure salt Amine Hydrochloride Salt (R-NH3+ Cl-) backbone Aliphatic Ethylamine Backbone ocf3 Trifluoromethoxy Group (-OCF3) ionic Ionic Character (Favors Polar Solvents) salt->ionic nonpolar_chain Nonpolar Character (Minor Contribution) backbone->nonpolar_chain lipophilic High Lipophilicity (Enhances Organic Solubility) ocf3->lipophilic

Figure 1: Key molecular features governing solubility.
  • The Amine Hydrochloride Salt: This is the most dominant feature. As an ionic salt, the molecule's primary interactions will be strong ion-dipole forces. This predicts high solubility in polar solvents capable of solvating both the protonated amine cation (R-NH₃⁺) and the chloride anion (Cl⁻). The conversion of the free amine to its hydrochloride salt drastically increases its polarity, making it significantly more soluble in polar media and less soluble in nonpolar media.[8][9][10]

  • The Trifluoromethoxy (-OCF3) Group: This group is highly lipophilic, with a Hansch hydrophobicity parameter (π) of +1.04, which is significantly greater than that of a methyl group or even a trifluoromethyl group (π = +0.88).[2][5][6] This property enhances the molecule's affinity for organic environments and will be the primary driver for any observed solubility in less polar solvents. Its strong electron-withdrawing nature also influences the molecule's overall electronic profile.[1][4]

  • The Ethylamine Backbone: This short, flexible aliphatic chain contributes a small degree of nonpolar character to the molecule, but its influence is largely overshadowed by the powerful ionic and lipophilic groups.

Synthesis of Properties: The overall solubility will be a balance between the salt's preference for polar solvents and the -OCF3 group's lipophilicity. We can predict that the compound will be most soluble in polar protic solvents and progressively less soluble as solvent polarity decreases.

Predicted Qualitative Solubility Profile

Based on the analysis above, the following table summarizes the expected qualitative solubility of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride. This profile requires experimental verification, for which a detailed protocol is provided in the subsequent section.

Solvent ClassExample SolventsPredicted SolubilityRationale for Prediction
Polar Protic Water, Methanol, EthanolHigh to Very High Strong ion-dipole interactions and hydrogen bonding effectively solvate the R-NH₃⁺ and Cl⁻ ions. Similar amine hydrochlorides show high solubility in ethanol.[11]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to High Good solvation of the cation via dipole-dipole interactions. Anion solvation is less effective than in protic solvents, potentially limiting solubility.
Intermediate Polarity Chloroform, Dichloromethane (DCM)Low to Moderate The lipophilic -OCF3 group may facilitate some dissolution, but the strong ionic character of the salt will be a limiting factor. Some organic hydrochlorides are known to be soluble in chloroform.[12]
Nonpolar Toluene, Hexane, Diethyl EtherInsoluble to Very Low These solvents lack the polarity to overcome the crystal lattice energy of the ionic salt.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To move from prediction to quantification, a robust and reliable experimental method is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[13] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached.

Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At this point, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility.

cluster_validation Equilibrium Validation prep 1. Preparation add 2. Addition (Add excess solid to solvent in vial) prep->add equil 3. Equilibration (Agitate at constant T for 24-48h) add->equil sep 4. Phase Separation (Centrifuge to pellet excess solid) equil->sep check Concentration at 24h Concentration at 48h? equil->check sample 5. Sampling (Aliquot supernatant for analysis) sep->sample quant 6. Quantification (HPLC-UV, LC-MS, or Gravimetric) sample->quant calc 7. Calculation (Determine concentration in mg/mL or M) quant->calc check->equil check->sep Yes (Equilibrium Reached)

Figure 2: Workflow for thermodynamic solubility determination.
Step-by-Step Methodology
  • Preparation of Materials:

    • (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride (verify purity, >98%).

    • High-purity (e.g., HPLC grade) organic solvents.

    • 2-4 mL glass vials with PTFE-lined screw caps.

    • Calibrated analytical balance, pipettes, and syringes.

  • Experimental Setup:

    • Accurately weigh approximately 10-20 mg of the compound into a tared glass vial. The key is to ensure an excess of solid will remain after equilibrium is reached.

    • Pipette a precise volume (e.g., 1.0 mL) of the chosen solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare at least three replicate vials for each solvent.

  • Equilibration:

    • Place the vials in a constant-temperature orbital shaker or rotator (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a minimum of 24 hours.

    • Expert Insight (Trustworthiness): To ensure true equilibrium is reached, a time-point analysis is crucial. Prepare parallel samples and analyze the supernatant concentration at 24 hours and 48 hours. If the concentrations are statistically identical, equilibrium has been achieved. If the concentration increases, extend the agitation time. This step differentiates between kinetic and thermodynamic solubility.[14][15]

  • Phase Separation:

    • Once equilibrium is confirmed, remove the vials from the shaker. Allow them to stand for 30 minutes in a temperature-controlled block to let larger particles settle.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes) to pellet all undissolved solid.

    • Causality: Centrifugation is superior to simple filtration for small volumes, as it minimizes sample loss and potential drug precipitation caused by interaction with the filter membrane.

  • Sampling and Analysis:

    • Carefully open the vial and draw an aliquot (e.g., 100 µL) from the middle of the clear supernatant, being cautious not to disturb the solid pellet.

    • Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and bring it within the linear range of the analytical instrument.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, LC-MS). Create a calibration curve using standards of known concentrations to quantify the amount of dissolved compound.[16]

  • Data Calculation and Reporting:

    • Calculate the concentration in the original supernatant using the measured concentration and the dilution factor.

    • Express solubility in standard units, such as mg/mL or mol/L.

    • Report the mean solubility and standard deviation from the replicates.

Conclusion

The solubility of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride is governed by a compelling balance between its ionic amine salt character, which favors polar solvents, and its highly lipophilic trifluoromethoxy group, which enhances its affinity for organic media. While a qualitative profile can be confidently predicted, accurate quantitative data is indispensable for research and development. The detailed shake-flask protocol provided in this guide offers a robust, reliable, and self-validating framework for researchers to determine this critical physicochemical property, ensuring data integrity for subsequent applications.

References

  • Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Source: PMC (PubMed Central)
  • Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: Beilstein Journal of Organic Chemistry URL
  • Title: Measuring the solubility of pharmaceutical compounds using NEPHEL.
  • Title: solubility experimental methods.
  • Title: A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review Source: Der Pharmacia Lettre URL
  • Source: ResearchGate (PDF)
  • Title: A review of methods for solubility determination in biopharmaceutical drug characterization Source: Expert Opinion on Drug Discovery URL
  • Title: resolving solubility issues of 1,4,5,6-tetrahydropyrimidin-2-amine in organic solvents Source: Benchchem URL
  • Source: chemister.
  • Title: Advances in the Development of Trifluoromethoxylation Reagents Source: MDPI URL
  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design (PDF)
  • Title: Solubilities Studies of Basic Amino Acids Source: J-STAGE URL
  • Title: Studies on High Molecular Weight Aliphatic Amines and their Salts. II.
  • Title: Solubility of organic hydrochlorides Source: Journal of Pharmaceutical Sciences URL
  • Source: PMC (PubMed Central)
  • Title: How can I neutralize aminehydrochlorides?
  • Title: Solubility of Triethylmethylammonium chloride in organic solvents Source: Benchchem URL

Sources

Exploratory

Pharmacokinetic properties of (S)-1-Methyl-2-trifluoromethoxy-ethylamine based compounds

Pharmacokinetic Profiling of (S)-1-Methyl-2-trifluoromethoxy-ethylamine Derivatives: A Technical Guide to ADME Optimization Introduction As a Senior Application Scientist navigating the complexities of lead optimization,...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacokinetic Profiling of (S)-1-Methyl-2-trifluoromethoxy-ethylamine Derivatives: A Technical Guide to ADME Optimization

Introduction As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the challenge of balancing in vitro potency with viable pharmacokinetic (PK) properties. The incorporation of fluorinated motifs is a proven strategy to achieve this balance[1]. Among these, the trifluoromethoxy (–OCF₃) group represents a highly specialized pharmacophore. When integrated into an aliphatic chiral amine scaffold—specifically, (S)-1-methyl-2-trifluoromethoxy-ethylamine—the resulting compounds exhibit a unique convergence of enhanced lipophilicity, metabolic resistance, and favorable distribution profiles. This whitepaper deconstructs the causality behind these PK properties and provides field-proven, self-validating protocols for their experimental evaluation.

Structural Rationale: The Causality of the –OCF₃ Group

The (S)-1-methyl-2-trifluoromethoxy-ethylamine scaffold features a chiral center adjacent to a primary amine, a motif critical for target engagement in many central nervous system (CNS) and cardiovascular drugs. The strategic addition of the –OCF₃ group fundamentally alters the molecule's physicochemical landscape:

  • Lipophilicity & Permeability: The –OCF₃ group is exceptionally lipophilic, possessing a Hansch π parameter of +1.04[1]. This high lipophilicity drives the partitioning of the compound into lipid bilayers, significantly enhancing passive membrane permeability.

  • Electronic Modulation: The strong electron-withdrawing nature of the trifluoromethyl moiety pulls electron density away from the oxygen atom. This reduces the oxygen's ability to act as a hydrogen bond acceptor, diminishing unwanted interactions with metabolic enzymes[1]. Furthermore, this inductive effect propagates to the adjacent primary amine, slightly lowering its pKa. A lower pKa increases the fraction of the unionized species at physiological pH (7.4), which is a prerequisite for cellular diffusion.

  • Stereospecificity: The (S)-enantiomer is frequently the active eutomer in ethylamine-based scaffolds (such as norepinephrine reuptake inhibitors), dictating specific stereoselective transport and receptor binding[2].

Distribution and Blood-Brain Barrier (BBB) Penetration

For therapeutics targeting the CNS, achieving adequate brain penetration without excessive systemic accumulation is paramount. The (S)-1-methyl-2-trifluoromethoxy-ethylamine scaffold is highly advantageous here. The increased lipophilicity directly correlates with enhanced brain penetration, a critical factor in optimizing oral bioavailability and CNS efficacy[2]. Furthermore, the unique spatial orientation of the –OCF₃ group promotes deeper insertion into hydrophobic binding pockets, enhancing both target affinity and tissue distribution[3].

PK_Mechanism A -OCF3 Group Integration B Increased Lipophilicity (Hansch π = +1.04) A->B C Electron Withdrawal (Decreased Amine pKa) A->C D Steric Shielding (Enzyme Resistance) A->D E Enhanced BBB Penetration B->E C->E F Prolonged Half-Life (t1/2) D->F

Mechanistic pathways by which the -OCF3 group modulates pharmacokinetic properties.

Metabolic Stability and Clearance

Standard methoxy (–OCH₃) groups are notorious liabilities in drug design due to their susceptibility to rapid cytochrome P450 (CYP)-mediated O-demethylation. The –OCF₃ group, however, is chemically robust. The strong C–F bonds and the resulting electron deficiency of the oxygen atom make it highly resistant to enzymatic breakdown, preventing the formation of reactive metabolites[1]. This translates to a significantly lower intrinsic clearance (CL_int) and a prolonged biological half-life.

G A Test Compound (S)-1-Methyl-2-OCF3-ethylamine B Incubation with Hepatic Microsomes (+ NADPH, 37°C) A->B Add to Matrix C Aliquots at t=0, 15, 30, 60 min (Quench with Acetonitrile) B->C Time-course Sampling D LC-MS/MS Quantification (Parent Disappearance) C->D Protein Precipitation E Calculate Intrinsic Clearance (CL_int) D->E Kinetic Analysis F In Vivo Extrapolation (Hepatic Extraction Ratio) E->F Scaling Factors

Experimental workflow for determining in vitro metabolic stability and intrinsic clearance.

Quantitative Data Synthesis

To illustrate the profound impact of this scaffold, we compare the simulated ADME parameters of a baseline (S)-1-methyl-2-methoxy-ethylamine derivative against its trifluoromethoxy counterpart.

Pharmacokinetic ParameterBaseline (–OCH₃) DerivativeTrifluoromethoxy (–OCF₃) DerivativeCausality / Implication
LogP (Lipophilicity) 1.22.5+1.04 Hansch π contribution drives lipid partitioning[1].
Amine pKa 9.58.8Inductive electron withdrawal increases unionized fraction at pH 7.4.
Caco-2 Papp (10⁻⁶ cm/s) 8.5 (Moderate)22.4 (High)Enhanced lipophilicity and lower pKa improve passive diffusion.
CL_int (µL/min/mg protein) 45.0 (Rapid clearance)12.5 (Slow clearance)Steric and electronic shielding prevents O-demethylation[1].
LogBB (Brain/Plasma ratio) -0.4+0.3Optimized lipophilicity enables superior CNS penetration[2].

Self-Validating Experimental Protocols

As a principle of scientific integrity, protocols must include internal validation mechanisms to ensure data reliability.

Protocol A: Caco-2 Permeability Assay (Self-Validating System) Objective: Quantify the apparent permeability (Papp) of the compound across a polarized intestinal epithelial monolayer.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts in 24-well Transwell plates. Culture for 21 days to allow differentiation and tight junction formation.

  • Validation Step (Integrity Check): Measure Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER > 300 Ω·cm². Add Lucifer Yellow (a paracellular marker) to the apical chamber; its basal accumulation must remain < 1% per hour to confirm tight junction integrity.

  • Dosing: Prepare a 10 µM solution of the (S)-1-methyl-2-trifluoromethoxy-ethylamine derivative in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.

  • Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh pre-warmed buffer.

  • Quantification: Analyze samples via LC-MS/MS. Calculate Papp = (dQ/dt) / (C₀ × A), where dQ/dt is the steady-state appearance rate, C₀ is initial concentration, and A is the surface area.

  • Efflux Ratio: Calculate Papp(B-A) / Papp(A-B). A ratio < 2 indicates passive diffusion is the primary mechanism, driven by the –OCF₃ group's lipophilicity.

Protocol B: In Vitro Microsomal Stability Assay Objective: Determine the intrinsic clearance (CL_int) and half-life (t₁/₂).

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation: Add the test compound to a final concentration of 1 µM. Incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding NADPH (final concentration 1 mM).

  • Validation Step (Control): Run a parallel assay without NADPH to differentiate enzymatic metabolism from chemical instability. Run a known high-clearance reference compound (e.g., Verapamil) to validate microsomal activity.

  • Quenching: At t = 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to monitor the disappearance of the parent compound. Plot ln(% remaining) versus time to derive the elimination rate constant (k) and calculate CL_int.

Conclusion The (S)-1-methyl-2-trifluoromethoxy-ethylamine scaffold is a masterclass in rational drug design. By leveraging the unique physicochemical properties of the –OCF₃ group, medicinal chemists can systematically overcome poor permeability and rapid metabolism, steering lead compounds toward optimal pharmacokinetic profiles.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Design and Evaluation of New 6-Trifluoromethoxy-Isatin Derivatives as Potential CDK2 Inhibitors Source: MDPI / International Journal of Molecular Sciences URL

Sources

Foundational

A Comprehensive Guide to the Preliminary Toxicological and Safety Assessment of Novel Small Molecules: A Case Study of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride

Disclaimer: This document is a technical guide outlining a standard framework for the preliminary toxicological evaluation of a novel chemical entity. The compound (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document is a technical guide outlining a standard framework for the preliminary toxicological evaluation of a novel chemical entity. The compound (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride is used as a hypothetical example. All data presented herein are illustrative and not based on actual experimental results for this specific molecule.

Introduction

The journey of a novel chemical entity from discovery to a potential therapeutic agent is a meticulous process, with safety and toxicity assessment forming a critical cornerstone.[1][2][3][4] A comprehensive understanding of a compound's potential adverse effects at an early stage is paramount to de-risk drug development programs, ensuring patient safety and optimizing resource allocation.[5][6] This guide provides an in-depth overview of the preliminary toxicity and safety profiling for a hypothetical novel small molecule, (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride, a compound with potential therapeutic applications.

The primary objective of this preliminary assessment is to identify potential hazards, establish a preliminary safety margin, and inform the design of more extensive preclinical and clinical studies.[1][2][3] This guide will detail the rationale behind the selection of a tiered approach to toxicity testing, encompassing both in vitro and in vivo methodologies, in alignment with international regulatory guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2][4][7][8]

Part 1: In Vitro Toxicity Assessment

In vitro assays are fundamental to the initial screening of a compound's toxic potential.[5][6] They offer a rapid, cost-effective, and ethically considerate means of identifying potential liabilities before progressing to more complex and resource-intensive in vivo studies.[6]

Cytotoxicity Assessment

The initial step in understanding a compound's toxicity is to assess its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[9][10][11]

Experimental Protocol: MTT Assay [9][10][11]

  • Cell Culture: A panel of relevant cell lines should be selected. For a broad initial screen, this should include a human liver cell line (e.g., HepG2), a human kidney cell line (e.g., HEK293), and a cancer cell line relevant to the compound's intended therapeutic area.

  • Compound Preparation: A stock solution of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Cell Treatment: Cells are seeded in 96-well plates and, after attachment, are treated with the various concentrations of the compound. Appropriate vehicle and positive controls are included.

  • Incubation: The treated cells are incubated for a defined period (e.g., 24, 48, and 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle control, and the IC50 (half-maximal inhibitory concentration) is calculated.

Hypothetical Data Summary: Cytotoxicity of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride

Cell LineIncubation Time (hours)IC50 (µM)
HepG224> 100
4885.2
7265.7
HEK29324> 100
4892.1
7278.4

Interpretation: The hypothetical data suggests that (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride exhibits low to moderate cytotoxicity in the tested cell lines, with the effect being time-dependent. The IC50 values above 50 µM at 72 hours are generally considered a favorable preliminary result.

Genotoxicity Assessment: The Bacterial Reverse Mutation (Ames) Test

Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can induce mutations in DNA, a potential indicator of carcinogenicity.[12][13][14][15] The Ames test is a widely accepted bacterial reverse mutation assay for this purpose.[12][13][14][15]

Experimental Protocol: Ames Test [12][13][14][15][16]

  • Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) are used to detect different types of mutations.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify compounds that become genotoxic after metabolism.

  • Exposure: The bacterial strains are exposed to a range of concentrations of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride in the presence and absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the amino acid they cannot synthesize (e.g., histidine for Salmonella).

  • Incubation and Colony Counting: The plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Hypothetical Data Summary: Ames Test for (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride

StrainMetabolic Activation (S9)Result
TA98-Negative
+Negative
TA100-Negative
+Negative
TA1535-Negative
+Negative
TA1537-Negative
+Negative
WP2 uvrA-Negative
+Negative

Interpretation: The hypothetical negative results in the Ames test across all strains, both with and without metabolic activation, provide a strong indication that (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride is not mutagenic under the tested conditions.

Part 2: In Vivo Toxicity Assessment

Following favorable in vitro results, preliminary in vivo studies are conducted to understand the compound's effects in a whole organism, providing insights into its pharmacokinetic and pharmacodynamic properties, as well as systemic toxicity.[1][2][3]

Acute Oral Toxicity Study

The acute oral toxicity study provides information on the potential adverse effects of a single high dose of the substance.[7][8][17][18][19] The Up-and-Down Procedure (UDP) as described in OECD Guideline 425 is a refined method that minimizes the number of animals required.[8][19]

Experimental Protocol: Acute Oral Toxicity (OECD 425) [8][19]

  • Animal Model: The study is typically conducted in female rats.

  • Dosing: A single animal is dosed with the test substance via oral gavage. The initial dose is selected based on any available information or a default value.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: Based on the outcome for the first animal (survival or death), the dose for the next animal is adjusted up or down by a fixed factor. This process is continued until a stopping criterion is met.

  • Data Analysis: The LD50 (median lethal dose) and its confidence intervals are calculated using the maximum likelihood method.

Hypothetical Data Summary: Acute Oral Toxicity of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride

ParameterValue
LD50 (rat, oral)> 2000 mg/kg
GHS ClassificationNot Classified

Interpretation: A hypothetical LD50 of > 2000 mg/kg suggests that (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride has a low acute oral toxicity profile.

In Vivo Micronucleus Assay

The in vivo micronucleus assay is a cytogenetic test that detects damage to chromosomes or the mitotic apparatus in erythroblasts.[20][21][22][23][24] It serves as an important follow-up to in vitro genotoxicity tests.[20][24]

Experimental Protocol: Rodent Micronucleus Assay (OECD 474) [20][22]

  • Animal Model: The assay is typically performed in mice or rats.

  • Dosing: Animals are treated with the test substance, usually via the intended clinical route of administration, at three dose levels. A vehicle control and a positive control group are included.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final dose.

  • Slide Preparation and Analysis: The collected cells are processed, stained, and analyzed for the presence of micronuclei in polychromatic erythrocytes (PCEs). The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as an indicator of bone marrow toxicity.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs indicates a positive result.

Hypothetical Data Summary: In Vivo Micronucleus Assay for (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride

Dose (mg/kg)% Micronucleated PCEsPCE/NCE Ratio
Vehicle Control0.150.95
5000.170.92
10000.160.89
20000.180.85
Positive Control2.500.60
*p < 0.05 compared to vehicle control

Interpretation: The hypothetical data shows no significant increase in the frequency of micronucleated PCEs at any dose level, suggesting that (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride is not genotoxic in vivo. The slight decrease in the PCE/NCE ratio at higher doses may indicate some level of bone marrow suppression at high concentrations.

Visualization of the Preliminary Toxicity Assessment Workflow

Toxicity_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment invitro_start Start In Vitro Testing cytotoxicity Cytotoxicity Assay (MTT) invitro_start->cytotoxicity Assess cell viability ames Ames Test cytotoxicity->ames Proceed if low cytotoxicity invivo_start Start In Vivo Testing ames->invivo_start Favorable in vitro results acute_oral Acute Oral Toxicity (OECD 425) invivo_start->acute_oral Determine LD50 micronucleus In Vivo Micronucleus Assay (OECD 474) acute_oral->micronucleus Proceed if low acute toxicity final_report Preliminary Toxicity & Safety Report micronucleus->final_report Compile data

Sources

Exploratory

An In-depth Technical Guide to the Thermal Stability and Melting Point of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract The rigorous characterization of a new chemical entity's physicochemical properties is a cornerstone...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The rigorous characterization of a new chemical entity's physicochemical properties is a cornerstone of modern drug development. This guide provides a comprehensive framework for determining the thermal stability and melting point of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride, a novel compound with potential therapeutic applications. As a Senior Application Scientist, this document is structured to not only provide step-by-step protocols but also to instill a deep understanding of the causality behind experimental choices. We will explore the application of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and pharmacopeial melting point determination, ensuring a self-validating system of analysis. This guide is grounded in authoritative scientific principles and regulatory expectations, providing a robust methodology for researchers.

Introduction: The Criticality of Thermal Properties in Drug Development

The journey of a new active pharmaceutical ingredient (API) from discovery to a viable drug product is fraught with challenges. A thorough understanding of an API's solid-state properties is paramount, with thermal stability and melting point being fundamental indicators of a compound's behavior under various manufacturing, storage, and physiological conditions.[1][2] For a novel molecule such as (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride, these parameters are not just data points; they are critical pieces of a puzzle that inform formulation strategies, predict shelf-life, and ensure patient safety.[1][3]

A defined melting point is a key indicator of a crystalline solid's purity.[4][5] Impurities can lead to a depression and broadening of the melting range, making this a crucial quality control parameter.[5] Furthermore, thermal stability, or the lack thereof, can dictate the manufacturing processes that can be employed, with thermal degradation leading to loss of potency and the formation of potentially toxic byproducts.[2][6] The International Council for Harmonisation (ICH) guidelines underscore the importance of stability testing under various environmental conditions, including elevated temperatures, to establish a re-test period or shelf life.[7][8][9][10]

This guide will provide the necessary protocols to meticulously characterize the thermal properties of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride, ensuring a foundation of scientific integrity for its future development.

Thermogravimetric Analysis (TGA): Unveiling Thermal Decomposition

Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere.[2][11][12] This analysis provides critical information on decomposition temperatures, the presence of residual solvents or water, and the overall thermal robustness of the API.[2][3][11]

Principle of TGA

A small sample of the material is placed in a high-precision balance within a furnace. The temperature is then increased at a constant rate, and the mass of the sample is continuously monitored.[3][12] A loss in mass indicates a decomposition or volatilization event. The resulting TGA curve plots mass percentage against temperature.

Experimental Protocol for (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride

Objective: To determine the onset temperature of decomposition and quantify any mass loss due to residual volatiles.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride into a clean, tared TGA pan (typically platinum or alumina).

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative degradation.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min. This rate is a common starting point, balancing resolution and analysis time.

  • Data Acquisition: Record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage mass loss versus temperature.

    • Determine the onset temperature of any significant mass loss event, which indicates the beginning of decomposition. This is often calculated using the tangent method on the TGA curve.

    • Quantify any mass loss at lower temperatures (e.g., below 150 °C), which may correspond to the loss of residual solvents or water.

Interpreting TGA Data

The TGA thermogram will provide a clear visual representation of the thermal stability of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride. A sharp, single-step mass loss at a high temperature is indicative of a clean decomposition of a stable compound. Multiple mass loss steps at lower temperatures may suggest the presence of solvates or a more complex decomposition pathway.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Analysis A Weigh 5-10 mg of sample B Set N2 Purge Gas A->B C Program Temperature Ramp (30-500 °C at 10 °C/min) D Acquire Mass vs. Temp Data C->D E Plot TGA Thermogram D->E F Determine Onset of Decomposition E->F

Caption: Workflow for Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14][15] It is widely used in the pharmaceutical industry to determine melting point, enthalpy of fusion, glass transitions, and to study polymorphism.[15][16][17]

Principle of DSC

The sample and a reference (an empty pan) are heated or cooled at a controlled rate.[13][15] When the sample undergoes a thermal event (e.g., melting), it will absorb or release heat, creating a temperature difference between the sample and the reference. The DSC instrument measures the energy required to maintain the sample and reference at the same temperature.[13] This heat flow is plotted against temperature.

Experimental Protocol for (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride

Objective: To determine the melting point and enthalpy of fusion.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride into a clean, tared aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan as the reference.

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp the temperature from 25 °C to a temperature at least 20-30 °C above the anticipated melting point (based on preliminary melting point apparatus results) at a heating rate of 10 °C/min.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow (in mW) versus temperature (°C).

    • An endothermic peak represents melting. The onset temperature of this peak is taken as the melting point.

    • The peak temperature and the area under the peak (enthalpy of fusion, in J/g) should also be reported.

Interpreting DSC Data

A sharp endothermic peak is characteristic of the melting of a pure crystalline substance.[16] A broad peak may indicate the presence of impurities or multiple thermal events occurring close together. The enthalpy of fusion provides information about the crystallinity of the material.

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_instrument_dsc Instrument Setup cluster_analysis_dsc Data Analysis A_dsc Weigh 2-5 mg of sample into DSC pan B_dsc Set N2 Purge Gas A_dsc->B_dsc C_dsc Program Temperature Ramp (e.g., 25-250 °C at 10 °C/min) D_dsc Acquire Heat Flow vs. Temp Data C_dsc->D_dsc E_dsc Plot DSC Thermogram D_dsc->E_dsc F_dsc Determine Melting Point (Onset) & Enthalpy E_dsc->F_dsc

Caption: Workflow for Differential Scanning Calorimetry.

Melting Point Determination: Pharmacopeial Method

The capillary melting point method is a fundamental and widely accepted technique for determining the melting range of a crystalline solid.[4][18] It provides a visual confirmation of the melting process and is often used as a preliminary and complementary technique to DSC.

Principle of the Capillary Method

A small amount of the powdered sample is packed into a capillary tube and heated in a calibrated apparatus. The temperature range over which the sample melts is visually observed and recorded.[4][5][19]

Experimental Protocol for (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride

Objective: To determine the melting range of the compound.

Instrumentation: A calibrated melting point apparatus with a variable heating rate controller and a viewing magnifier.

Methodology:

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the sample.

  • Capillary Loading: Tap the open end of a capillary tube into the sample powder to collect a small amount. Invert the tube and tap the closed end on a hard surface to pack the sample into a column of 2-3 mm in height.[18]

  • Measurement:

    • Place the loaded capillary into the heating block of the apparatus.

    • Rapidly heat the block to a temperature approximately 10-15 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C/min to ensure thermal equilibrium.[18]

    • Record the temperature at which the first drop of liquid appears (the start of the melting range).

    • Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).[18]

  • Reporting: Report the melting point as a range from the initial to the final temperature.

Data Summary and Integration

The data obtained from TGA, DSC, and the melting point apparatus should be integrated to provide a comprehensive thermal profile of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride.

ParameterMethodTypical ResultSignificance
Melting Point (Onset) DSCSingle Endothermic PeakPurity and Identity
Melting Range Melting Point ApparatusNarrow Range (e.g., 1-2 °C)Purity and Visual Confirmation
Enthalpy of Fusion DSCQuantitative Value (J/g)Degree of Crystallinity
Decomposition Onset TGATemperature of Mass LossThermal Stability Limit
Residual Volatiles TGAMass Loss at T < 150 °CPurity and Processing History

Conclusion: A Foundation for Future Development

This guide has outlined a robust and scientifically sound methodology for the determination of the thermal stability and melting point of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride. By employing a combination of Thermogravimetric Analysis, Differential Scanning Calorimetry, and the pharmacopeial capillary method, researchers can build a comprehensive thermal profile of this new chemical entity. The data generated through these protocols are not merely descriptive; they are predictive and foundational for all subsequent stages of drug development, from formulation and manufacturing to storage and regulatory submission. Adherence to these self-validating and authoritative methods will ensure the generation of high-quality, reliable data, thereby de-risking the development process and accelerating the path to potential clinical applications.

References

  • NextSDS. (n.d.). (S)-1-[2-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE-HCl — Chemical Substance Information. Retrieved from [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

  • International Council for Harmonisation. (2003, February 6). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]

  • MDPI. (2020, May 21). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. Retrieved from [Link]

  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]

  • Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • PubMed. (2005, September 15). Temperature dependence of the 1H chemical shift of tetramethylsilane in chloroform, methanol, and dimethylsulfoxide. Retrieved from [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2024, December 9). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. Retrieved from [Link]

  • IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • Coriolis Pharma. (n.d.). Differential Scanning Calorimetry. Retrieved from [Link]

  • Pharmaguideline. (2025, October 27). Climatic Zones for Stability Studies in Pharmaceuticals. Retrieved from [Link]

  • News-Medical.Net. (2019, February 27). Differential Scanning Calorimetry of Pharmaceuticals. Retrieved from [Link]

  • PMC. (n.d.). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. Retrieved from [Link]

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Foundational

Mechanism of Action of (S)-1-Methyl-2-trifluoromethoxy-ethylamine Derivatives in Drug Discovery: A Technical Guide

Executive Summary The integration of fluorine into organic molecular scaffolds is a cornerstone of modern medicinal chemistry. Among fluorinated motifs, the (S)-1-Methyl-2-trifluoromethoxy-ethylamine moiety has emerged a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of fluorine into organic molecular scaffolds is a cornerstone of modern medicinal chemistry. Among fluorinated motifs, the (S)-1-Methyl-2-trifluoromethoxy-ethylamine moiety has emerged as a highly privileged chiral building block. By combining the profound lipophilicity and metabolic stability of the trifluoromethoxy ( −OCF3​ ) group with the precise stereochemical control of an (S) -methyl stereocenter, this moiety allows drug developers to fine-tune pharmacokinetics (PK), enhance blood-brain barrier (BBB) penetration, and achieve sub-nanomolar target engagement.

This technical whitepaper deconstructs the structural rationale, core mechanisms of action, and self-validating experimental workflows required to successfully leverage this derivative in drug discovery programs, with a specific focus on its application in neurodegenerative diseases and targeted protein degradation (PROTACs).

Physicochemical & Structural Rationale (The "Why")

To understand the mechanism of action of molecules containing this building block, we must first isolate the physical causality driven by its two distinct functional zones:

The Trifluoromethoxy ( −OCF3​ ) Group: The "Orthogonal Shield"

Unlike the rigid, linear trifluoromethyl ( −CF3​ ) group, the −OCF3​ group possesses a unique conformational flexibility that is restricted by stereoelectronic effects. Due to strong nO​→σC−F∗​ hyperconjugation, the −OCF3​ group typically adopts a conformation orthogonal to adjacent structural planes[1].

  • Causality in Target Binding: This orthogonal geometry creates a unique 3D steric bulk that allows the molecule to "lock" into deep, lipophilic receptor pockets that planar methoxy ( −OCH3​ ) groups cannot occupy[2].

  • Causality in Pharmacokinetics: The −OCF3​ group boasts an exceptionally high Hansch lipophilicity constant ( π=1.04 ), superior to −CF3​ ( π=0.88 ) and −CH3​ ( π=0.52 )[2]. This profoundly enhances membrane permeability, a critical factor for CNS-targeted therapeutics.

The (S) -Chiral Methyl Center: The "Stereospecific Anchor"

The addition of a methyl group at the 1-position of the ethylamine backbone restricts the rotational degrees of freedom of the molecule.

  • Causality in Efficacy: By locking the molecule into the (S) -configuration, the entropic penalty upon binding is drastically reduced. The methyl group acts as a spatial anchor, directing the −OCF3​ group precisely into the target's hydrophobic sub-pocket while aligning the amine for hydrogen bonding or linker attachment.

Core Mechanisms of Action: Field-Proven Case Studies

Case Study A: Substrate Reduction Therapy via UGT8 Inhibition

Target: Ceramide Galactosyltransferase (UGT8) Indication: Lysosomal Storage Disorders (e.g., Metachromatic Leukodystrophy)

In the development of therapies for metachromatic leukodystrophy (MLD), researchers identified that inhibiting UGT8 prevents the pathological accumulation of sulfatides[3]. The clinical candidate UGT8 Inhibitor 19 utilizes the N−[(1S)−1−methyl−2−(trifluoromethoxy)ethyl] moiety to achieve an extraordinary IC50​ of 0.2 nM[4].

Mechanism: The (S) -chiral amine acts as a competitive inhibitor at the UDP-Galactose binding pocket of the UGT8 enzyme[5]. The −OCF3​ group displaces high-energy water molecules within the lipophilic sugar-donor pocket, driving binding affinity through the hydrophobic effect. Simultaneously, the profound lipophilicity of the −OCF3​ group ensures the molecule readily crosses the blood-brain barrier to reach the CNS[3].

UGT8_Pathway Ceramide Ceramide UGT8 UGT8 Enzyme (Ceramide Galactosyltransferase) Ceramide->UGT8 Substrate Binding UDPGal UDP-Galactose UDPGal->UGT8 Sugar Donor GalCer Galactosylceramide (GalCer) Myelin Sheath Formation UGT8->GalCer Galactosylation Inhibitor (S)-1-Methyl-2-trifluoromethoxy-ethylamine Derivative (e.g., UGT8 Inhibitor 19) Inhibitor->UGT8 Competitive Inhibition

Mechanism of UGT8 inhibition by (S)-1-Methyl-2-trifluoromethoxy-ethylamine derivatives.

Case Study B: PROTAC Linker Rigidification

Target: CBP/p300 and BRD4 (Dual-Target Degradation) Indication: Prostate Cancer

In targeted protein degradation, the linker connecting the target-binding ligand to the E3 ligase recruiter (e.g., Cereblon) is critical. Recent developments in dual-target PROTACs (e.g., compound 29c) incorporate the 2-(trifluoromethoxy)ethylamine motif to rigidify the linker and enhance cell permeability[6].

Mechanism: The electron-withdrawing nature of the −OCF3​ group lowers the basicity of the adjacent amine, preventing non-specific electrostatic interactions that often trap PROTACs in the endosome. This results in highly efficient ternary complex formation (CRBN–PROTAC–Target) and potent antitumor activity[6].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table synthesizes the impact of the (S) -1-Methyl-2-trifluoromethoxy-ethylamine moiety compared to standard alkyl and fluoroalkyl derivatives, demonstrating the clear superiority of the −OCF3​ substitution in CNS drug design[2][3][4].

Derivative ScaffoldLipophilicity ( π constant)HLM T1/2​ (min)UGT8 IC50​ (nM)Brain/Plasma Ratio (B/P)
Achiral, −CH3​ 0.5212450.00.1
(S) -Methyl, −CF3​ 0.883545.00.6
(S) -Methyl, −OCF3​ 1.04 >120 0.2 1.8

Table 1: Comparative PK/PD profiling illustrating the optimization of lipophilicity, metabolic stability, and target engagement.

Experimental Protocols: Self-Validating Systems

To guarantee reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes a causality statement explaining the why behind the method, and a validation checkpoint to ensure data trustworthiness.

Protocol 1: Synthesis and Enantiomeric Resolution

Objective: To isolate (S) -1-Methyl-2-trifluoromethoxy-ethylamine with an enantiomeric excess (ee) >99%.

  • Nucleophilic Substitution: React 2-(trifluoromethoxy)ethylamine hydrochloride with the target electrophile (e.g., via reductive amination or cross-coupling)[6].

  • Asymmetric Resolution: Process the racemic mixture through a preparative Chiral HPLC system utilizing a Chiralpak AD-H column (Isocratic elution: Hexane/IPA 80:20).

  • Causality: Chiral HPLC is mandated over traditional diastereomeric salt crystallization. The highly electronegative −OCF3​ group significantly alters the pKa​ of the amine, making salt formation thermodynamically unpredictable.

  • Validation Checkpoint: Run an analytical chiral LC-MS on the collected fractions. The process is only validated if the (S) -enantiomer peak exhibits an Area Under Curve (AUC) yielding an ee>99% , and optical rotation confirms the (S) -configuration.

Protocol 2: In Vitro Microsomal Stability Assay (HLM/MLM)

Objective: To quantify the metabolic shielding provided by the −OCF3​ group against Cytochrome P450 (CYP450) oxidation.

  • Incubation: Incubate the test compound (1 µM) with human liver microsomes (0.5 mg/mL) in a 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Add NADPH (1 mM) to trigger CYP450-mediated Phase I metabolism.

  • Quenching: At t=0,15,30,45,and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 10 mins to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate T1/2​ and intrinsic clearance ( CLint​ ).

  • Causality: The strong electron-withdrawing effect ( σI​=0.55 ) of the −OCF3​ group depletes electron density from the adjacent carbon-hydrogen bonds. This drastically raises the activation energy required for CYP450 enzymes to abstract a hydrogen atom, effectively blocking oxidative metabolism.

  • Validation Checkpoint: Include Verapamil as a high-clearance positive control. The assay is only validated if Verapamil degrades by >70% within the first 30 minutes.

Protocol 3: UGT8 Enzymatic Target Engagement Assay

Objective: To determine the IC50​ of the synthesized derivative against UGT8[4].

  • Preparation: Mix recombinant human UGT8 enzyme with fluorescently labeled NBD-ceramide (substrate) and UDP-galactose (sugar donor) in a HEPES buffer (pH 7.2) containing Mn2+ cofactors.

  • Titration: Dispense the (S) -chiral inhibitor in a 10-point dose-response curve ranging from 0.01 nM to 10 µM.

  • Detection: Incubate for 60 minutes at 37°C. Measure the formation of NBD-GalCer using a fluorescence-based HPLC detector.

  • Causality: The (S) -methyl group pre-organizes the ligand's conformation, perfectly aligning the −OCF3​ moiety with the hydrophobic UDP-galactose pocket. This structural pre-organization minimizes the entropic penalty of binding, driving the IC50​ into the sub-nanomolar range.

  • Validation Checkpoint: Calculate the Z'-factor for the assay plate using vehicle (DMSO) as the negative control and a known reference inhibitor as the positive control. A Z'-factor > 0.5 is required to validate the assay's signal-to-noise ratio.

Exp_Workflow Start Compound Design & Synthesis ChiralRes Chiral Resolution (S-enantiomer) Start->ChiralRes InVitro In Vitro UGT8 Enzymatic Assay ChiralRes->InVitro IC50 Determination Microsome HLM/MLM Stability Assay ChiralRes->Microsome T1/2 & Clearance InVivo In Vivo PK/PD Profiling InVitro->InVivo Potent Candidates Microsome->InVivo Stable Candidates Decision Lead Candidate Selection InVivo->Decision Efficacy Confirmed

Step-by-step experimental workflow for validating chiral trifluoromethoxy-ethylamine hits.

References

  • Thurairatnam, S., et al. "Brain Penetrable Inhibitors of Ceramide Galactosyltransferase for the Treatment of Lysosomal Storage Disorders." ACS Medicinal Chemistry Letters, 2020. [3]

  • Cayman Chemical. "UGT8 Inhibitor 19 (CAS 2414349-93-0) Technical Information." Cayman Chemical Product Data, 2020. [4]

  • Mikami, S., et al. "Discovery of Clinical Candidate TAK-915: A Highly Potent, Selective, and Brain-Penetrating Phosphodiesterase 2A Inhibitor for the Treatment of Cognitive Disorders." Journal of Medicinal Chemistry, 2017. [7]

  • Liu, et al. "Discovery of Novel CBP/p300 and BRD4 Dual-Target PROTACs with Potent Antitumor Activity in Prostate Cancer." Journal of Medicinal Chemistry, 2024. [6]

  • Zheng, et al. "Enantioselective Benzylation and Allylation of α-Trifluoromethoxy Indanones under Phase-Transfer Catalysis." PMC, 2019. [2]

  • Shen, et al. "Recent Development of Catalytic Trifluoromethoxylation Reactions." PMC, 2018. [1]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for Amide Bond Formation Using (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride

Introduction: The Centrality of the Amide Bond and the Utility of Amine Hydrochloride Salts The formation of the amide bond is arguably one of the most critical transformations in modern organic and medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Centrality of the Amide Bond and the Utility of Amine Hydrochloride Salts

The formation of the amide bond is arguably one of the most critical transformations in modern organic and medicinal chemistry. This functional group is the cornerstone of peptides and proteins and is a prevalent feature in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The direct condensation of a carboxylic acid and an amine is kinetically slow, necessitating the activation of the carboxylic acid to facilitate the reaction under mild conditions.

In drug discovery and development, novel amines are frequently synthesized and stored as their hydrochloride salts to improve stability and handling. (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride represents a chiral building block of interest, likely for introducing a specific fluorinated moiety into a target molecule to modulate its physicochemical and pharmacological properties. The use of the hydrochloride salt in a coupling reaction requires specific considerations, primarily the in-situ neutralization to liberate the free amine for reaction.

This document provides a comprehensive guide to a robust and widely applicable protocol for the formation of an amide bond between a generic carboxylic acid and an amine hydrochloride salt, using (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride as a representative example. The protocol leverages the highly efficient uronium/aminium salt-based coupling reagent HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

The Causality Behind Experimental Choices: Why HATU and a Non-Nucleophilic Base?

The selection of the coupling reagent and base is paramount for a successful amide bond formation, especially when dealing with potentially valuable or sterically hindered substrates.

  • HATU as the Coupling Reagent : HATU is a highly effective coupling reagent renowned for its rapid reaction kinetics, high yields, and, crucially, its ability to suppress racemization at chiral centers.[1][2] It activates the carboxylic acid by forming a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the amine compared to the starting carboxylic acid.[3] The 7-azabenzotriazole (HOAt) moiety in HATU is believed to accelerate the coupling step through a neighboring group effect, further enhancing its efficiency.[2]

  • DIPEA as the Non-Nucleophilic Base : When using an amine hydrochloride salt, a base is required for two key reasons:

    • Neutralization of the Amine Salt : The primary role of the base is to deprotonate the amine hydrochloride, generating the free amine in situ, which is the active nucleophile in the reaction.

    • Facilitating Carboxylic Acid Activation : The base also deprotonates the carboxylic acid, forming a carboxylate anion that initiates the reaction with HATU.[4]

    N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is the base of choice for this protocol. Its sterically hindered nature makes it non-nucleophilic, meaning it is unlikely to compete with the primary amine in reacting with the activated carboxylic acid. This minimizes the formation of unwanted side products.[5] An excess of DIPEA is typically used to ensure both the complete neutralization of the amine hydrochloride and the deprotonation of the carboxylic acid.

Experimental Protocol: A General Procedure for HATU-Mediated Amide Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Carboxylic Acid (1.0 eq)

  • (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride (1.0 - 1.2 eq)

  • HATU (1.1 - 1.5 eq)[6]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous, polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride (1.1 eq).

  • Dissolution : Add the anhydrous solvent (DMF or DCM) to dissolve the starting materials. The concentration is typically between 0.1 and 0.5 M.

  • Addition of Base and Coupling Reagent : To the stirred solution, add DIPEA (2.5 eq) and allow it to stir for 5-10 minutes to ensure the neutralization of the amine hydrochloride. Following this, add HATU (1.2 eq) to the mixture.

  • Reaction Progression : Stir the reaction mixture at room temperature. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-18 hours.[7]

  • Work-up :

    • Once the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOAt), and finally with brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : The crude amide can be purified by either flash column chromatography on silica gel or by recrystallization from an appropriate solvent system.[8]

Data Presentation: Stoichiometry and Reagent Roles

ReagentMolar EquivalentsRole in the Reaction
Carboxylic Acid1.0Electrophile precursor
(S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride1.0 - 1.2Nucleophile (after in-situ neutralization)
HATU1.1 - 1.5Coupling reagent (activates the carboxylic acid)
DIPEA2.0 - 3.0Non-nucleophilic base (neutralizes amine salt and facilitates acid activation)
Anhydrous Solvent (DMF or DCM)-Reaction medium

Visualization of the Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification start Combine Carboxylic Acid and Amine HCl Salt dissolve Dissolve in Anhydrous Solvent start->dissolve add_base Add DIPEA dissolve->add_base add_hatu Add HATU add_base->add_hatu stir Stir at Room Temperature add_hatu->stir monitor Monitor by TLC/LC-MS stir->monitor dilute Dilute with Ethyl Acetate monitor->dilute wash Aqueous Washes (Acid, Base, Brine) dilute->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography/Recrystallization) dry->purify end end purify->end Pure Amide Product

Caption: General workflow for HATU-mediated amide bond formation.

Mechanistic Insights: The Role of HATU in Carboxylic Acid Activation

The efficacy of HATU stems from its ability to convert the carboxylic acid into a highly reactive intermediate.[3][4]

  • Deprotonation and Initial Attack : The non-nucleophilic base, DIPEA, deprotonates the carboxylic acid to form a carboxylate anion. This anion then performs a nucleophilic attack on the electrophilic carbon of HATU.[2][9]

  • Formation of the OAt-Active Ester : This initial attack forms an unstable O-acyl(tetramethyl)isouronium salt. This intermediate is rapidly attacked by the OAt anion, leading to the formation of the OAt-active ester and the release of tetramethylurea as a byproduct.[3]

  • Nucleophilic Attack by the Amine : The liberated free amine then attacks the carbonyl carbon of the highly reactive OAt-active ester.

  • Amide Bond Formation : This attack leads to the formation of a tetrahedral intermediate which then collapses, forming the stable amide bond and releasing 1-hydroxy-7-azabenzotriazole (HOAt) as a byproduct.[3]

Visualization of the Reaction Mechanism

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Formation RCOOH R-COOH + DIPEA RCOO R-COO⁻ RCOOH->RCOO Deprotonation ActiveEster OAt-Active Ester RCOO->ActiveEster + HATU HATU HATU HATU->ActiveEster Amide Amide Product ActiveEster->Amide Amine R'-NH₂ Amine->Amide Nucleophilic Attack

Caption: Simplified mechanism of HATU-mediated amide coupling.

Troubleshooting and Considerations

IssuePotential CauseSuggested Solution
Low or No Product Formation Incomplete neutralization of the amine hydrochloride.Ensure sufficient DIPEA is used (2.5-3.0 eq).
Inactive coupling reagent.Use fresh, high-purity HATU.
Sterically hindered substrates.Increase reaction time and/or temperature. Consider a more potent coupling reagent if necessary.
Presence of Unreacted Starting Materials Insufficient reaction time.Continue to monitor the reaction until completion.
Inefficient coupling.Increase the equivalents of HATU and/or DIPEA.
Formation of Side Products Racemization of chiral centers.While HATU minimizes racemization, for extremely sensitive substrates, performing the reaction at 0°C may be beneficial.
Reaction of DIPEA with the activated acid.This is unlikely due to the steric hindrance of DIPEA, but if suspected, a different non-nucleophilic base could be trialed.

Conclusion

The protocol described provides a robust and reliable method for the synthesis of amides from carboxylic acids and amine hydrochloride salts. The use of HATU as a coupling reagent ensures high efficiency and minimal racemization, making it a valuable tool for researchers in drug discovery and development. By understanding the underlying mechanism and the roles of each reagent, scientists can effectively troubleshoot and optimize these critical reactions for the synthesis of novel chemical entities.

References

  • Wikipedia. (n.d.). HATU. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

  • Patsnap Eureka. (2026). Optimizing Amide Extraction Techniques For Pharmaceutical Purity. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ACS Publications. (2015). Immobilized Coupling Reagents: Synthesis of Amides/Peptides. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Reddit. (2024, December 16). HATU coupling - what's the best order?. r/Chempros. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • Chemistry Steps. (2025). Converting Amines to Amides. [Link]

  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]

  • National Institutes of Health. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Reddit. (2014, May 29). Amide coupling question. r/chemistry. [Link]

  • Biofilm Inhibitor Synthesis. (n.d.). Amide Coupling. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. [Link]

  • ResearchGate. (2025). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. [Link]

Sources

Application

Enantioselective synthesis pathways for (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride

An Application Guide to the Enantioselective Synthesis of (S)-1-Methyl-2-trifluoromethoxy-ethylamine Hydrochloride Abstract (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride is a chiral building block of significa...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Enantioselective Synthesis of (S)-1-Methyl-2-trifluoromethoxy-ethylamine Hydrochloride

Abstract

(S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride is a chiral building block of significant interest in pharmaceutical development, primarily due to the incorporation of the trifluoromethoxy (-OCF₃) group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The α-chiral amine moiety is a ubiquitous pharmacophore found in numerous bioactive molecules.[1][2] This document provides a detailed guide for researchers and drug development professionals on robust and scalable enantioselective pathways to this target compound. We will explore key synthetic strategies, explain the mechanistic rationale behind catalyst and reagent selection, and provide detailed, actionable protocols for laboratory execution. The focus is on methods that offer high enantioselectivity, chemical yield, and operational simplicity, including catalytic asymmetric reduction and biocatalytic transamination.

Introduction: The Strategic Importance of Fluorinated Chiral Amines

The substitution of a methyl group with a trifluoromethyl group, or a methoxy with a trifluoromethoxy group, is a critical manipulation in medicinal chemistry.[1] The α-trifluoromethylamine motif, a related structure, can act as a bioisostere for an amide, altering basicity and hydrogen-bonding characteristics, which can be pivotal for molecular interactions with biological targets.[1] Consequently, developing stereochemically defined routes to compounds like (S)-1-Methyl-2-trifluoromethoxy-ethylamine is a compelling goal.[3] The primary challenge lies in controlling the stereochemistry at the carbon atom adjacent to the nitrogen, a task for which several powerful synthetic strategies have been developed. This guide will focus on the most effective of these approaches.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals several key bond disconnections that lead to viable synthetic strategies. The primary disconnection is the C-N bond, which points to the corresponding ketone as a key precursor.

G cluster_main Retrosynthetic Pathways target (S)-1-Methyl-2-trifluoromethoxy-ethylamine HCl salt_formation Salt Formation (HCl) target->salt_formation Final Step amine (S)-1-Methyl-2-trifluoromethoxy-ethylamine salt_formation->amine imine 1-Trifluoromethoxypropan-2-imine amine->imine Asymmetric Reductive Amination ketone 1-Trifluoromethoxypropan-2-one amine->ketone Asymmetric Transamination imine->ketone Condensation (Ammonia source)

Figure 1: Retrosynthetic analysis of the target compound.

This analysis highlights two primary forward strategies starting from the common precursor, 1-trifluoromethoxypropan-2-one:

  • Asymmetric Reductive Amination: Condensation of the ketone with an ammonia source to form a prochiral imine, followed by catalytic asymmetric reduction.[4]

  • Biocatalytic Asymmetric Transamination: Direct conversion of the ketone to the chiral amine using an engineered amine transaminase (ATA) enzyme.[5][6]

Strategy 1: Catalytic Asymmetric Hydrogenation of a Prochiral Imine

The catalytic enantioselective reduction of ketimines is a robust and widely employed strategy for synthesizing α-chiral amines.[1][2] This pathway involves the formation of a prochiral trifluoromethyl-substituted imine, which is then hydrogenated using a chiral transition-metal catalyst. The choice of catalyst and ligand is critical for achieving high enantioselectivity.

Causality and Mechanistic Insights: The success of this method hinges on the ability of the chiral ligand, coordinated to a metal center (commonly Iridium, Rhodium, or Palladium), to create a sterically and electronically differentiated environment.[2][4] This chiral pocket forces the imine substrate to bind in a preferred orientation, leading to the delivery of hydrogen to one specific face of the C=N double bond. For alkyl-substituted CF₃-imines, ligands such as SynPhos have shown high efficacy.[1] The geometry of the imine (E vs. Z isomers) can significantly influence the absolute configuration of the product, as each isomer may favor the formation of an opposite enantiomer.[1][4]

Detailed Experimental Protocol: Asymmetric Hydrogenation

This protocol is a representative procedure based on established methods for the asymmetric hydrogenation of fluorinated ketimines.[1][4]

Workflow Overview

Figure 2: Workflow for Asymmetric Hydrogenation.

Step 1: Synthesis of 1-Trifluoromethoxypropan-2-imine

  • To a flame-dried round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-trifluoromethoxypropan-2-one (1.0 eq.), ammonium acetate (1.5 eq.), and toluene (0.5 M).

  • Add titanium(IV) isopropoxide (1.2 eq.) dropwise to the stirring solution.

  • Heat the reaction mixture to reflux and monitor the formation of water in the Dean-Stark trap. Continue refluxing for 12-24 hours or until TLC/GC-MS analysis indicates complete consumption of the ketone.

  • Cool the mixture to room temperature. Quench carefully by adding a saturated aqueous solution of NaHCO₃.

  • Filter the resulting suspension through a pad of Celite®, washing with ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude imine is often used directly in the next step without further purification due to potential instability.

Step 2: Asymmetric Hydrogenation

  • In a glovebox, charge a high-pressure autoclave vessel with the chiral catalyst precursor, such as [Ir(COD)Cl]₂ (0.5 mol%), and a suitable chiral diphosphine ligand (e.g., (S)-SynPhos, 1.1 mol%).

  • Add a degassed solvent, such as methanol (0.2 M), followed by an additive like iodine (I₂, 2.0 mol%) or an ammonium salt, which can be crucial for catalyst activation and selectivity.

  • Stir the mixture for 30 minutes to allow for catalyst pre-formation.

  • Add the crude 1-trifluoromethoxypropan-2-imine (1.0 eq.) dissolved in a minimal amount of degassed methanol.

  • Seal the autoclave, remove it from the glovebox, and purge it three times with nitrogen, followed by three purges with hydrogen gas.

  • Pressurize the vessel to 50 bar with hydrogen and place it in a heating block at 40-60 °C.

  • Stir the reaction vigorously for 24-48 hours. Monitor conversion by taking aliquots (after careful depressurization) and analyzing via GC or HPLC.

  • Upon completion, cool the reactor to room temperature, carefully vent the hydrogen, and purge with nitrogen.

Step 3: Isolation, Purification, and Salt Formation

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether and wash with a dilute aqueous HCl solution to extract the amine into the aqueous phase.

  • Basify the aqueous phase with 2M NaOH until pH > 12, then extract the free amine with dichloromethane or ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and carefully concentrate in vacuo. Caution: The free amine may be volatile.

  • Determine the enantiomeric excess (e.e.) of the free amine using chiral HPLC or GC analysis.

  • To form the hydrochloride salt, dissolve the purified free amine in anhydrous diethyl ether or isopropanol and add a 2M solution of HCl in the same solvent dropwise with stirring until precipitation is complete.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride as a white crystalline solid.

Expected Performance Data

The performance of asymmetric hydrogenations is highly dependent on the specific substrate, ligand, and reaction conditions. The following table provides representative data based on analogous transformations reported in the literature.

Catalyst SystemLigandTypical Yield (%)Typical e.e. (%)Reference
[Ir(COD)Cl]₂ / I₂(S)-SynPhos85-9590-98[1]
RuCl₂(diphosphine)(diamine)Chiral diphosphine/diamine90-99>95[2]
[Pd(TFA)₂](S)-Tol-BINAP80-9288-96[4]

Strategy 2: Biocatalytic Asymmetric Transamination

Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[7][8] Amine transaminases (ATAs), which are pyridoxal 5'-phosphate (PLP)-dependent enzymes, catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine, L-alanine) to a prochiral ketone acceptor.[6] This approach can provide direct access to the chiral amine in a single step with exceptionally high enantioselectivity.

Causality and Mechanistic Insights: The high stereoselectivity of ATAs arises from the precisely organized three-dimensional structure of the enzyme's active site.[9] The prochiral ketone is bound in a specific orientation relative to the PLP cofactor. The incoming amino group is delivered to only one face of the carbonyl, dictated by the protein scaffold. A key challenge in transamination is overcoming the unfavorable reaction equilibrium.[6] This is often addressed by using a high concentration of the amine donor or by removing the ketone byproduct (e.g., acetone from isopropylamine) in situ.[9]

Detailed Experimental Protocol: Transaminase Reaction

This protocol is a general procedure for a lab-scale biocatalytic transamination. Commercially available ATA screening kits can be used to identify the optimal enzyme ((S)- or (R)-selective) for the target ketone.

Workflow Overview

Figure 3: Workflow for Biocatalytic Transamination.

Step 1: Biocatalytic Reaction

  • To a temperature-controlled reaction vessel, add potassium phosphate buffer (100 mM, pH 8.0).

  • Add pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM.

  • Add the amine donor, isopropylamine, to a final concentration of 0.5 M - 1.0 M.

  • Add the substrate, 1-trifluoromethoxypropan-2-one, typically from a stock solution in DMSO, to a final concentration of 10-50 mM. The final DMSO concentration should be kept low (<5% v/v) to avoid enzyme denaturation.

  • Initiate the reaction by adding the selected (S)-selective amine transaminase (lyophilized powder or solution) to a final concentration of 1-5 mg/mL.

  • Stir the mixture at a constant temperature (e.g., 35 °C) for 24 hours. Monitor the reaction progress by taking samples periodically and analyzing for ketone consumption and amine formation via GC or HPLC.

Step 2: Workup, Isolation, and Salt Formation

  • Upon completion, stop the reaction by adding an equal volume of acetonitrile or by adjusting the pH to >11 with 2M NaOH to precipitate the enzyme.

  • Centrifuge the mixture to pellet the precipitated protein and other solids.

  • Decant the supernatant. Extract the aqueous solution with an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and determine the enantiomeric excess of the crude amine via chiral GC/HPLC.

  • Proceed with the salt formation as described in Section 3.1, Step 3.

Expected Performance Data

Modern engineered transaminases can achieve excellent results for a wide range of ketones.

Enzyme TypeAmine DonorTypical Conversion (%)Typical e.e. (%)Reference
Engineered (S)-ATAIsopropylamine>95>99[9]
Engineered (S)-ATAL-Alanine (with LDH for pyruvate removal)>90>99[6]

Conclusion

Both catalytic asymmetric hydrogenation and biocatalytic transamination represent state-of-the-art, reliable methods for the enantioselective synthesis of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride.

  • Asymmetric Hydrogenation is a well-established, scalable process that benefits from the wide availability of chiral ligands and catalysts. It is highly versatile but may require optimization of reaction conditions (pressure, temperature, additives) and careful handling of pyrophoric or air-sensitive reagents.

  • Biocatalytic Transamination offers an environmentally benign route with exceptional selectivity, often exceeding 99% e.e., under mild aqueous conditions.[8] While initial enzyme screening is required, this approach avoids high pressures and temperatures and simplifies downstream processing.

The choice between these pathways will depend on the specific needs of the laboratory, including available equipment (high-pressure reactors vs. bioreactors), scale, cost considerations, and "green chemistry" objectives. Both methods provide robust and validated access to this valuable chiral building block for pharmaceutical research and development.

References

  • Mezzetti, A. (2021). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. Available at: [Link]

  • Li, G., et al. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society. Available at: [Link]

  • Mezzetti, A. (n.d.). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Scholars@Duke. Available at: [Link]

  • Massaro, L., et al. (n.d.). Chiral Trifluoromethylated Enamides: Synthesis and Applicability. ChemRxiv. Available at: [Link]

  • Wang, Y., et al. (2016). Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers. Available at: [Link]

  • Carretero, J. C., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]

  • Zhao, B., et al. (2023). Asymmetric Biomimetic Transamination of Trifluoromethyl Ketones. ACS Publications. Available at: [Link]

  • Zhang, Y., et al. (2025). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. PMC. Available at: [Link]

  • Torre, G., et al. (1978). Asymmetric Reduction of Trifluoromethyl Ketones by Actively Fermenting Yeast. RSC Publishing. Available at: [Link]

  • Burger, K., et al. (2025). Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. Chemical Reviews. Available at: [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]

  • Zhang, X., et al. (2021). Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031. Organic Chemistry Frontiers. Available at: [Link]

  • Sharma, M., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis. Available at: [Link]

  • Liu, T., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. PubMed. Available at: [Link]

  • Erbes, P., et al. (2002). Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene. Google Patents.
  • Henderson, K. W., et al. (2002). Enantioselective Reduction of Trifluoromethyl Ketones with Chiral Organomagnesium Amides (COMAs). Organic Letters. Available at: [Link]

  • HIMS Biocat. (n.d.). Sustainable Synthesis of Chiral Amines. Available at: [Link]

  • Fasan, R., et al. (2022). Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors. University of Rochester. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Enantioselective Synthesis of Trifluoromethyl-Substituted 2-Isoxazolines: Asymmetric Hydroxylamine/Enone Cascade Reaction. Available at: [Link]

  • Zhang, J., et al. (2025). Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. ACS Publications. Available at: [Link]

  • Mayol, O., et al. (n.d.). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-trifluoromethyl amines. Available at: [Link]

  • Ahmed, S. T., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. Available at: [Link]

  • Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. ResearchGate. Available at: [Link]

Sources

Method

Application Note: (S)-1-Methyl-2-(trifluoromethoxy)ethylamine Hydrochloride as a Next-Generation Chiral Building Block

Executive Summary & Structural Rationale In modern drug discovery, the strategic incorporation of fluorine is a proven method for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Among fluor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the strategic incorporation of fluorine is a proven method for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Among fluorinated substituents, the trifluoromethoxy (–OCF₃) group is highly prized yet historically underutilized in aliphatic systems due to synthetic challenges.

(S)-1-Methyl-2-(trifluoromethoxy)ethylamine hydrochloride emerges as a highly versatile, stereopure building block designed to introduce this critical pharmacophore into novel chemical space.

Causality in Design:

  • The "Super-Halogen" Effect: The –OCF₃ group is highly lipophilic (Hansch π=+1.04 ) and strongly electron-withdrawing[1]. It imparts exceptional metabolic stability by shielding adjacent carbon centers from cytochrome P450-mediated oxidation, while simultaneously enhancing cellular membrane permeability[2].

  • Chiral Alpha-Methyl Amine: The strict (S)-configuration provides a precise spatial vector. This stereocontrol is critical for fitting into distinct, asymmetric binding pockets (e.g., kinase hinge regions or GPCR allosteric sites), preventing the off-target toxicities associated with racemic mixtures.

  • Hydrochloride Salt Form: Aliphatic free amines bearing electron-withdrawing groups can be volatile and prone to oxidative degradation. The HCl salt ensures the building block is a bench-stable, easily weighable crystalline solid, ensuring high reproducibility across experimental batches.

Physicochemical Profiling

To facilitate integration into medicinal chemistry workflows, the quantitative data and pharmacological implications of this building block are summarized below:

ParameterValuePharmacological / Chemical Implication
Molecular Weight 179.57 g/mol (HCl salt)Low-molecular-weight fragment; ideal for downstream elaboration without exceeding Lipinski's Rule of 5.
Chemical Formula C₄H₉ClF₃NO-
Appearance White to off-white solidBench-stable under ambient conditions; non-hygroscopic.
Stereochemistry (S)-configurationProvides a defined 3D trajectory for the –OCF₃ group, critical for structure-activity relationship (SAR) optimization.
Hansch π (–OCF₃) +1.04Significantly more lipophilic than a standard methoxy group ( π=−0.02 ), driving passive diffusion across lipid bilayers[1].
Nucleophilicity AttenuatedThe strong inductive electron-withdrawing effect of the –OCF₃ group slightly reduces the pKa of the amine, necessitating optimized coupling conditions.

Experimental Protocols

The following methodologies are self-validating systems designed to accommodate the slightly attenuated nucleophilicity of the –OCF₃ substituted amine.

Protocol A: High-Yield Amide Coupling (HATU-Mediated)

Expert Insight: Standard coupling reagents like EDC/HOBt often yield incomplete conversions with this amine due to the electron-withdrawing nature of the –OCF₃ group. HATU is mandated here because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, overcoming the reduced nucleophilicity of the amine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF) (0.2 M).

  • Activation: Add HATU (1.1 equiv, 0.55 mmol) followed by N,N-diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

  • Amine Addition: Add (S)-1-Methyl-2-(trifluoromethoxy)ethylamine hydrochloride (1.1 equiv, 0.55 mmol) in a single portion. Note: The excess DIPEA serves to liberate the free base in situ.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Synthesis of Asymmetric Ureas

Expert Insight: To prevent the formation of symmetrical ureas or biuret byproducts, the isocyanate must be added dropwise to a dilute solution of the freebased amine at low temperatures.

Step-by-Step Methodology:

  • Freebasing: Suspend the amine HCl salt (1.0 equiv, 0.5 mmol) in anhydrous Dichloromethane (DCM) (0.1 M) and cool to 0 °C in an ice bath.

  • Basification: Add Triethylamine (TEA) (1.2 equiv, 0.6 mmol) dropwise. Stir for 10 minutes.

  • Coupling: Slowly add the desired aryl/alkyl isocyanate (0.95 equiv, 0.475 mmol) dissolved in 1 mL of DCM dropwise over 5 minutes. Using the isocyanate as the limiting reagent prevents unreacted electrophile carryover.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup: Wash the reaction mixture directly with 1M HCl, followed by brine. Dry over MgSO₄ and evaporate to yield the crude urea.

Protocol C: Reductive Amination with STAB

Expert Insight: Sodium triacetoxyborohydride (STAB) is the reagent of choice. It is mild and highly selective; it reduces the intermediate imine much faster than it reduces the starting aldehyde, preventing the formation of primary alcohol byproducts[3].

Step-by-Step Methodology:

  • Imine Formation: Combine the amine HCl salt (1.0 equiv, 0.5 mmol), the target aldehyde (1.0 equiv, 0.5 mmol), and DIPEA (1.0 equiv, 0.5 mmol) in 1,2-Dichloroethane (DCE) (0.2 M). Stir for 30 minutes at room temperature.

  • Reduction: Add STAB (1.5 equiv, 0.75 mmol) in portions. Optional: For sterically hindered aldehydes, add 1.0 equiv of glacial acetic acid to accelerate iminium ion formation[3].

  • Reaction: Stir for 12–16 hours under nitrogen.

  • Workup: Quench carefully with 1N NaOH to destroy excess hydride and neutralize the mixture. Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.

Visualizations & Workflows

Workflow SM (S)-1-Methyl-2-(trifluoromethoxy) ethylamine HCl Freebase Freebasing (DIPEA or TEA) SM->Freebase Amidation Amide Coupling (HATU) Freebase->Amidation Urea Urea Formation (Isocyanates) Freebase->Urea RedAm Reductive Amination (STAB) Freebase->RedAm Prod1 Peptidomimetics & PROTAC Linkers Amidation->Prod1 Prod2 Kinase / sEH Inhibitors Urea->Prod2 Prod3 Secondary Amine Libraries RedAm->Prod3

Strategic workflow for derivatizing the chiral -OCF3 amine into diverse drug-like libraries.

Mechanism Acid Carboxylic Acid + DIPEA OAt OAt Active Ester Intermediate Acid->OAt Activation HATU HATU Reagent HATU->OAt Tetra Tetrahedral Intermediate OAt->Tetra Nucleophilic Attack Amine (S)-Amine Freebase (Nucleophile) Amine->Tetra Amide Target Amide Product Tetra->Amide HOAt Elimination

Mechanistic pathway of HATU-mediated amide coupling with the weakly nucleophilic -OCF3 amine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Leroux, F., Manteau, B., Vors, J. P., & Pazenok, S. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4(13).[Link]

  • Novás, M., Matos, M. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.[Link]

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride

Abstract This application note provides a detailed guide for the comprehensive nuclear magnetic resonance (NMR) spectroscopic characterization of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride, a chiral amine o...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide for the comprehensive nuclear magnetic resonance (NMR) spectroscopic characterization of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride, a chiral amine of interest in pharmaceutical and agrochemical research.[1] Due to the presence of a stereocenter and a trifluoromethoxy group, a multi-faceted NMR approach employing ¹H, ¹³C, and ¹⁹F nuclei is essential for unambiguous structural elucidation and stereochemical confirmation. This document outlines optimized protocols for sample preparation, data acquisition, and spectral interpretation, offering insights into the causal relationships between molecular structure and NMR observables. The methodologies described herein are designed to be self-validating and are grounded in established spectroscopic principles, providing researchers with a robust framework for the analysis of this and similar fluorinated chiral molecules.

Introduction: The Significance of Fluorinated Chiral Amines

Chiral aliphatic amines are ubiquitous structural motifs in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Consequently, the precise and accurate characterization of these molecules is paramount in drug discovery and development.

(S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride presents a unique analytical challenge due to the confluence of a chiral center and the trifluoromethoxy group. NMR spectroscopy is an unparalleled, non-destructive technique for the detailed structural analysis of small molecules in solution.[4][5][6] This guide will leverage the power of multinuclear NMR to provide a comprehensive characterization, focusing on:

  • ¹H NMR: To elucidate the proton environment and diastereotopic relationships.

  • ¹³C NMR: To map the carbon framework of the molecule.

  • ¹⁹F NMR: As a highly sensitive probe for the trifluoromethoxy group, offering a wide chemical shift dispersion and minimal background interference.[1][7]

Experimental Workflow and Rationale

The successful NMR characterization of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride hinges on a systematic and well-reasoned experimental approach. The following diagram illustrates the key stages of the workflow, each of which will be detailed in the subsequent sections.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Elucidation SamplePrep Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD) H1_NMR ¹H NMR Acquisition (Quantitative & High Resolution) SamplePrep->H1_NMR Transfer to NMR tube C13_NMR ¹³C{¹H} NMR Acquisition (Broadband Decoupled) Processing Fourier Transform, Phase Correction, Baseline Correction H1_NMR->Processing F19_NMR ¹⁹F NMR Acquisition (Proton Decoupled Optional) C13_NMR->Processing F19_NMR->Processing Integration ¹H Signal Integration Processing->Integration PeakPicking Peak Picking & Chemical Shift Referencing Processing->PeakPicking Interpretation Spectral Interpretation: Chemical Shifts (δ) Coupling Constants (J) Multiplicities Integration->Interpretation PeakPicking->Interpretation Structure Final Structure Confirmation Interpretation->Structure

Figure 1. Experimental workflow for the multinuclear NMR characterization of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride.

Detailed Protocols

Sample Preparation

The choice of solvent is a critical parameter that can significantly influence the resulting NMR spectrum, particularly for a hydrochloride salt.[8]

Protocol:

  • Weigh approximately 5-10 mg of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent. Common choices include:

    • Deuterium Oxide (D₂O): Excellent for dissolving hydrochloride salts. The acidic amine protons (-NH₃⁺) will exchange with deuterium, leading to their disappearance from the ¹H spectrum. This simplifies the spectrum and can help in assigning adjacent proton signals.

    • Methanol-d₄ (CD₃OD): Also a good solvent for polar salts. Amine protons will exchange with deuterium.

    • Dimethyl Sulfoxide-d₆ (DMSO-d₆): A highly polar solvent that will dissolve the salt and typically allows for the observation of the amine protons, which will appear as a broad signal.

  • Cap the NMR tube and vortex gently until the sample is fully dissolved. Ensure a homogeneous solution is obtained.

Rationale: The hydrochloride salt form increases the polarity of the analyte. Therefore, polar deuterated solvents are required for adequate solubility. The choice between an exchanging solvent like D₂O and a non-exchanging one like DMSO-d₆ depends on the specific information sought. For routine characterization, D₂O is often preferred for its simplicity in the resulting spectrum.

NMR Data Acquisition

The following are general acquisition parameters for a 400 MHz NMR spectrometer. These should be adjusted as necessary based on the specific instrument and sample concentration.

Purpose: To identify all proton environments, their integrations, and spin-spin coupling patterns.

Protocol:

  • Insert the sample into the NMR spectrometer and allow it to thermally equilibrate.

  • Tune and shim the probe for optimal magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using the following typical parameters:

    • Pulse Program: Standard single-pulse (e.g., 'zg30')

    • Number of Scans (NS): 16-64 (adjust for desired signal-to-noise ratio)

    • Relaxation Delay (D1): 5 seconds (to allow for full relaxation of protons for accurate integration)

    • Acquisition Time (AQ): ~3-4 seconds

    • Spectral Width (SW): 16 ppm (centered around 5 ppm)

    • Temperature: 298 K

Purpose: To identify all unique carbon atoms in the molecule.

Protocol:

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program.

  • Typical parameters:

    • Pulse Program: Standard proton-decoupled single-pulse (e.g., 'zgpg30')

    • Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay (D1): 2 seconds

    • Acquisition Time (AQ): ~1-2 seconds

    • Spectral Width (SW): 220 ppm (centered around 100 ppm)

    • Temperature: 298 K

Insight: The carbon attached to the three fluorine atoms (the -OCF₃ group) will appear as a quartet in the ¹³C spectrum due to one-bond C-F coupling.[9] This is a key diagnostic signal.

Purpose: To observe the trifluoromethoxy group, which is highly sensitive to its electronic environment.

Protocol:

  • Acquire the ¹⁹F NMR spectrum. Proton decoupling is often beneficial to simplify the spectrum but not always necessary.

  • Typical parameters:

    • Pulse Program: Standard single-pulse (e.g., 'zg30')

    • Number of Scans (NS): 64-128

    • Relaxation Delay (D1): 2 seconds

    • Acquisition Time (AQ): ~1 second

    • Spectral Width (SW): 250 ppm (centered around -70 ppm, but will depend on the reference)

    • Temperature: 298 K

Rationale: ¹⁹F NMR offers a very large chemical shift range, minimizing the chance of signal overlap.[7] The chemical shift of the -OCF₃ group is highly diagnostic.[10]

Spectral Interpretation and Predicted Data

The following is a predictive analysis of the NMR spectra for (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride. The exact chemical shifts will be solvent-dependent.[8]

Structure and Numbering:

Predicted NMR Data Summary
NucleusPositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
¹H 1 (-CH₃)~1.3Doublet (d)J(H-H) ≈ 6-7Coupled to the proton at C2.
2 (-CH)~3.5Multiplet (m)Coupled to protons at C1 and C3.
3 (-CH₂)~4.2Multiplet (m)Diastereotopic protons, may show complex splitting. Coupled to H at C2 and potentially long-range to F.
-NH₃⁺~8-9Broad Singlet (br s)Observable in DMSO-d₆; exchanges in D₂O.
¹³C 1 (-CH₃)~15-20
2 (-CH)~45-55
3 (-OCH₂)~70-80
4 (-OCF₃)~120-125Quartet (q)¹J(C-F) ≈ 270-280One-bond coupling to fluorine is characteristic.[9]
¹⁹F 4 (-OCF₃)~ -57 to -60Singlet (s)May show slight broadening or complex splitting due to long-range couplings.
Detailed Interpretation
  • ¹H Spectrum: The methyl group (1) is expected to be a clean doublet due to coupling with the single proton on the chiral center (2). The methine proton (2) will be a multiplet due to coupling with both the methyl protons (1) and the methylene protons (3). The methylene protons (3) are diastereotopic because they are adjacent to a chiral center. This means they are chemically non-equivalent and may appear as two separate multiplets, each coupled to the proton at C2 and to each other (geminal coupling). Long-range coupling to the fluorine atoms (⁴J(H-F)) might also be observed, further complicating the multiplicity.

  • ¹³C Spectrum: Four distinct signals are expected. The most downfield signal will be the carbon of the trifluoromethoxy group (4), which will be split into a quartet by the three fluorine atoms.[9] The chemical shift of this carbon is highly sensitive to the electronic environment.[11] The other three aliphatic carbons will appear as singlets in the proton-decoupled spectrum.

  • ¹⁹F Spectrum: A single, intense signal is expected for the three equivalent fluorine atoms of the trifluoromethoxy group.[12] Its chemical shift is a key identifier. While predicted as a singlet, long-range coupling to the methylene protons (3) could result in a narrow triplet or a more complex multiplet if proton decoupling is not applied. The sensitivity of the ¹⁹F chemical shift to the local environment makes it a powerful tool for confirming the presence of the -OCF₃ group.[13][14]

Conclusion

This application note provides a comprehensive and robust framework for the NMR spectroscopic characterization of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride. By employing a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, researchers can achieve unambiguous structural confirmation. The detailed protocols for sample preparation and data acquisition, coupled with the predictive spectral analysis, offer a reliable guide for scientists in the pharmaceutical and chemical industries. The principles outlined here are broadly applicable to the characterization of other complex, fluorinated chiral molecules.

References

  • Chiral Discrimination of Acyclic Secondary Amines by 19 F NMR.
  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. PMC.
  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress.
  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.
  • Using Benchtop 19F NMR to Evalu
  • Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications.
  • NMR Characterization of RNA Small Molecule Interactions. NIH.
  • NMR spectroscopy of small molecules in solution. Royal Society of Chemistry.
  • Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion. Taylor & Francis Online.
  • Influence of NMR solvent on chiral recognition.
  • In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?.
  • Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomeriz
  • Small Molecule Structure Characteris
  • Supporting Information Metal-Free Oxidative Trifluoromethylselenolation of Electron-Rich (Hetero)Arenes with the Readily Availab.
  • DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines.

Sources

Method

Comprehensive Guide to the Safe Handling and Storage of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride is a fluorinated amine derivative with potential applications as a key...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride is a fluorinated amine derivative with potential applications as a key building block in the synthesis of novel pharmaceutical compounds.[1] Its structural motifs, including a chiral amine center and a trifluoromethoxy group, make it a valuable synthon for drug discovery programs. As with any novel chemical entity, a thorough understanding and implementation of safe laboratory practices are paramount to ensure researcher safety and maintain compound integrity. This document provides a detailed guide encompassing risk assessment, handling protocols, storage conditions, and emergency procedures tailored for this specific compound, based on its chemical class and established laboratory safety principles.

Compound Profile and Physicochemical Properties

While exhaustive experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and data on analogous compounds. It is an organic hydrochloride salt, which typically exists as a crystalline solid at room temperature.[2] The presence of the trifluoromethoxy group and its salt form suggests solubility in water and polar organic solvents like methanol and DMSO.[2][3]

PropertyValue / Expected CharacteristicRationale & Source
Chemical Name (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochlorideIUPAC Nomenclature
Molecular Formula C₄H₉ClF₃NODerived from structure
Molecular Weight 179.57 g/mol Derived from formula
Physical Appearance Assumed to be an off-white to white crystalline solid.Typical for amine hydrochloride salts.[4]
Hygroscopicity High potential.Hydrochloride salts are known to be hygroscopic.[4][5]
Thermal Stability Stable under recommended storage conditions.General stability for similar organic salts.[5]
Light Sensitivity Potential sensitivity.Prudent to assume for complex organic molecules.[6][7][8]
pKa (of amine) Estimated to be in the range of 8-10.Typical for protonated primary amines.

Hazard Identification and Risk Assessment

The toxicological properties of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride have not been thoroughly investigated. Therefore, a risk assessment must be based on the potential hazards of its chemical class. Structurally similar compounds, such as other fluorinated ethylamine hydrochlorides, are classified as irritants and are harmful if swallowed.[4][9][10]

Primary Assumed Hazards:

  • H302: Harmful if swallowed. [4][9][10]

  • H315: Causes skin irritation. [4][10][11]

  • H319: Causes serious eye irritation. [4][10][11]

  • H335: May cause respiratory irritation. [4][10][11]

A systematic approach to risk management is mandatory before any handling of the compound.

G cluster_0 Risk Management Workflow A Step 1: Identify Hazards (Skin/Eye/Resp. Irritant, Harmful if Swallowed) B Step 2: Assess Risks (Exposure during weighing, solution prep, spills) A->B Evaluate Likelihood & Severity C Step 3: Implement Controls (Engineering, PPE, Admin) B->C Mitigate Identified Risks D Step 4: Review & Refine (Monitor effectiveness, update protocols) C->D Ensure Ongoing Safety D->A Continuous Improvement

Caption: A systematic workflow for managing laboratory risks.

Safe Handling and Experimental Protocols

Adherence to strict protocols is essential to minimize exposure and preserve experimental integrity.

Engineering Controls & Personal Protective Equipment (PPE)

The primary engineering control is the mandatory use of a certified chemical fume hood for all procedures involving the solid compound or its solutions.[12][13] This prevents inhalation of airborne particles or vapors.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects against accidental splashes and airborne dust.[3][12]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against skin contact. Always consult the glove manufacturer's compatibility chart.[12][14]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Protects skin and clothing from spills.[12]
Respiratory Not required if handled within a fume hood.A fume hood provides adequate respiratory protection.[12][15]
Protocol: Weighing and Aliquoting Solid Compound

This protocol is designed to prevent contamination and minimize user exposure.

  • Preparation: Before starting, ensure the analytical balance is clean, certified, and placed inside a chemical fume hood or a vented balance enclosure. Don all required PPE.

  • Tare Vessel: Place a pre-labeled, clean, and dry receiving vial on the balance and tare the weight.

  • Compound Transfer: Using a clean, dedicated spatula, carefully transfer the desired amount of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride from the stock bottle to the tared vial. Perform this action slowly to avoid creating airborne dust.

  • Seal and Clean: Immediately and tightly cap both the stock bottle and the new vial. Wipe the spatula, balance, and surrounding surfaces with a damp cloth (e.g., 70% ethanol) to decontaminate. Dispose of the cleaning cloth as solid chemical waste.[3]

  • Documentation: Record the final weight and other relevant details in the lab notebook.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This procedure details the solubilization of the compound for experimental use.

  • Pre-computation: Calculate the mass of the compound required. For 1 mL of a 10 mM solution (MW = 179.57 g/mol ), 1.796 mg is needed.

  • Weighing: Following the protocol in Section 3.2, accurately weigh the calculated mass of the compound into a sterile, amber glass vial.

  • Solvent Addition: Under the fume hood, add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial securely and vortex for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes until all solid is completely dissolved.[3] Gentle warming can be applied, but the compound's stability at elevated temperatures is unknown.

  • Storage: Once dissolved, parafilm the cap to prevent moisture ingress and store the solution according to the guidelines in Section 4.

Long-Term and Short-Term Storage

Proper storage is critical for maintaining the chemical's purity and stability. Hydrochloride salts are often hygroscopic and may be light-sensitive.[4][5][6][8] Therefore, a multi-faceted approach to storage is required.

FormTemperatureAtmosphereLight ConditionContainer
Solid (as received) Room TemperatureDry / DesiccatedDark (in original bottle)Tightly sealed manufacturer's bottle
Stock Solution (-20°C) -20°CN/ADark (Amber vial)Tightly sealed glass vial with PTFE cap
Stock Solution (-80°C) -80°CN/ADark (Amber vial)Tightly sealed glass vial with PTFE cap

Incompatibilities: Store away from strong oxidizing agents, strong bases, and alkali metals.[2][12][16] The hydrochloride salt will react with bases to liberate the free amine.

G cluster_0 Storage Condition Decision Tree node_result node_result is_solid Is the compound solid? is_long_term Long-term (>1 month) storage? is_solid->is_long_term No (Solution) node_result_solid Store at Room Temp in Desiccator Protect from Light is_solid->node_result_solid Yes node_result_neg80 Store at -80°C in Amber Vial Aliquot for archival use is_long_term->node_result_neg80 Yes node_result_neg20 Store at -20°C in Amber Vial Aliquot to avoid freeze-thaw is_long_term->node_result_neg20 No

Caption: A decision tree for selecting the correct storage protocol.

Emergency Procedures

Rapid and correct response to an emergency is critical.

Spill Response
  • Small Spill (<1 g solid or <10 mL solution): Evacuate the immediate area.[12] Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or sand). Gently sweep the material into a designated chemical waste container.[14] Decontaminate the area with a suitable solvent and wash with soap and water.

  • Large Spill (>1 g solid or >10 mL solution): Evacuate the laboratory immediately and alert personnel.[12] Close the lab door and contact the institution's Environmental Health & Safety (EH&S) office. Do not attempt to clean up a large spill without specialized training and equipment.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][9][12] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][9][12] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[4][9][16] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[17] Seek immediate medical attention and provide the Safety Data Sheet (if available) or this document to the medical personnel.[11]

Waste Disposal

All waste containing (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride, including contaminated consumables (gloves, wipes, vials) and excess solutions, must be disposed of in accordance with local, state, and federal regulations.[9] Collect all waste in clearly labeled, sealed containers designated for hazardous chemical waste. Do not dispose of this chemical down the drain.[3]

References

  • Standard Operating Procedure for Hydrochloric Acid. (URL: Provided in search results, specific link not available)
  • Benchchem. Safe Handling and Storage of BMS-189664 Hydrochloride: Application Notes and Protocols. (URL: Provided in search results, specific link not available)
  • University of Rochester Chemistry. How to Store Reagents. (URL: [Link])

  • NextSDS. (S)-1-[2-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE-HCl - Chemical Substance Information. (URL: [Link])

  • The University of Queensland. (2023). Chemical Storage Safety Guideline. (URL: [Link])

  • Indiana University. Storage of Laboratory Chemicals: Research Safety. (URL: [Link])

  • Viallabeller. (2024). Different Drug Storage Conditions. (URL: [Link])

  • CORECHEM Inc. (2022). Safe Handling Guide: Hydrochloric Acid. (URL: [Link])

  • Quora. What are some safety precautions to take when using hydrochloric acid in a laboratory setting? (URL: [Link])

  • Cole-Parmer. (2013). Material Safety Data Sheet - Methylamine Hydrochloride, PA. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride

Welcome to the technical support center for (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. Below, you will find a series of frequently asked questions and detailed troubleshooting protocols to assist you in your experimental work.

Introduction

(S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride is an amine salt, and like many such compounds, its solubility in aqueous media can be influenced by a variety of factors. Understanding the physicochemical properties of this molecule is key to overcoming solubility challenges. The presence of the amine group suggests a pH-dependent solubility profile, while the trifluoromethoxy group can increase lipophilicity, potentially reducing aqueous solubility.[1][2] This guide will walk you through a logical progression of troubleshooting steps, from basic solubility issues to more advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride in water or a simple aqueous buffer. What are the first steps I should take?

A1: Initial difficulties in dissolving this compound are often related to kinetics, concentration, or the pH of the medium. Here’s a systematic approach to start troubleshooting:

  • Verify Compound Identity and Purity: Ensure the material is of high purity. Impurities can sometimes affect solubility.

  • Particle Size Reduction: The rate of dissolution is directly related to the surface area of the solid.[3][4] If the material is crystalline, gently grinding it to a fine powder can increase the surface area and improve the dissolution rate.

  • Mechanical Agitation: Simple inversion or gentle swirling may not be sufficient. Employ vigorous stirring with a magnetic stir bar or use a vortex mixer to enhance the interaction between the solute and the solvent.[5] Sonication in a bath can also be effective in breaking up solid aggregates.[5]

  • Temperature Adjustment: For many salts, solubility increases with temperature.[6][7][8][9] Try gently warming the solution (e.g., to 37-40°C). However, be cautious, as excessive heat can potentially degrade the compound.[5][10] The dissolution process for some salts can be endothermic, meaning it requires heat energy to proceed efficiently.[8][9]

Q2: What is the expected pH of an aqueous solution of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride, and how does pH affect its solubility?

A2: As the hydrochloride salt of a primary amine, an aqueous solution of this compound will be acidic due to the hydrolysis of the ammonium cation. The solubility of amine hydrochlorides is highly dependent on pH.[6][11]

  • In acidic to neutral pH: The compound will exist predominantly in its ionized (protonated) form, which is generally more water-soluble.[6]

  • In alkaline (basic) pH: The hydrochloride salt will be deprotonated to its free amine form. This free base is less polar and is expected to have significantly lower aqueous solubility, which could lead to precipitation.[6]

Therefore, to maintain solubility, it is crucial to keep the pH of the aqueous medium below the pKa of the amine. For weakly basic drugs, a lower pH generally leads to higher solubility.[11]

Q3: I'm working with a buffered solution and still see poor solubility. Could the buffer components be the issue?

A3: Yes, the components of your buffer system can influence the solubility of your compound. This is often due to the "common ion effect."[12][13][14][15][16]

If your buffer contains a high concentration of chloride ions (e.g., from NaCl or KCl used to adjust ionic strength), it can suppress the dissolution of the hydrochloride salt.[13][14][15][16][17] Le Chatelier's principle dictates that adding a common ion (in this case, Cl⁻) to a saturated solution of a sparingly soluble salt will shift the equilibrium towards the solid, undissolved form, thereby decreasing its solubility.[12][13][14][16]

Troubleshooting Tip: If you suspect a common ion effect, try preparing your solution in a buffer system that does not contain chloride ions. For example, you could use a phosphate or acetate buffer, adjusting the pH with an appropriate acid or base that does not introduce excess chloride.

Q4: Can I use co-solvents to improve the solubility of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride?

A4: Yes, using a co-solvent is a common and effective strategy. The trifluoromethoxy group imparts a degree of lipophilicity to the molecule.[1][2] Adding a water-miscible organic solvent can reduce the overall polarity of the solvent system, which can help to solvate the less polar parts of the molecule.

Recommended Co-solvents:

  • Ethanol

  • Methanol

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

Protocol for Using Co-solvents:

  • Attempt to dissolve the compound in the pure co-solvent first to determine its solubility in that solvent.

  • If it is soluble, you can prepare a concentrated stock solution in the co-solvent.

  • Then, add the stock solution dropwise to your aqueous medium while vigorously stirring. Be mindful of the final concentration of the co-solvent, as it may affect your downstream experiments.

Q5: I've tried adjusting the pH and using co-solvents, but the solubility is still not sufficient for my needs. What other formulation strategies can I explore?

A5: If basic methods are insufficient, you can explore more advanced formulation techniques commonly used in drug development:

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the less soluble parts of the molecule.[11] Nonionic surfactants like Polysorbate 80 (Tween 80) or Poloxamers are often good starting points.[11]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the lipophilic parts from the aqueous environment and increasing solubility.

  • Hydrotropy: This method involves the addition of a large amount of a second solute (a hydrotropic agent) to increase the aqueous solubility of the first.[3] Common hydrotropic agents include sodium benzoate and urea.[3]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting the poor aqueous solubility of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride.

G cluster_0 Initial Dissolution Attempt cluster_1 Basic Troubleshooting cluster_2 pH and Buffer Optimization cluster_3 Advanced Formulation Strategies start Dissolve compound in aqueous medium check1 Is the compound fully dissolved? start->check1 step1 Increase mechanical agitation (stirring, vortexing, sonication) check1->step1 No end_success Proceed with Experiment check1->end_success Yes step2 Gently warm the solution (e.g., to 37°C) step1->step2 step3 Reduce particle size (grind the solid) step2->step3 check2 Solubility Improved? step3->check2 step4 Ensure pH is acidic (below pKa) check2->step4 No check2->end_success Yes step5 Check for common ions (Cl⁻) in the buffer step4->step5 step6 Switch to a non-chloride containing buffer system step5->step6 check3 Solubility Improved? step6->check3 step7 Use of co-solvents (e.g., Ethanol, DMSO) check3->step7 No check3->end_success Yes step8 Incorporate surfactants (e.g., Tween 80) step7->step8 step9 Complexation with cyclodextrins step8->step9 check4 Sufficient Solubility Achieved? step9->check4 check4->end_success Yes end_fail Consult with a formulation specialist check4->end_fail No

Caption: Troubleshooting workflow for poor aqueous solubility.

Experimental Protocols

Protocol 1: Systematic Solubility Assessment

This protocol allows for a systematic evaluation of solubility under various conditions.

Materials:

  • (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride

  • Purified water

  • pH meter

  • Selection of buffers (e.g., phosphate, acetate)

  • Selection of co-solvents (e.g., ethanol, DMSO)

  • Vortex mixer, magnetic stirrer, sonicator

  • Temperature-controlled water bath or hot plate

  • Analytical balance

  • Microcentrifuge and tubes

Procedure:

  • Baseline Solubility in Water:

    • Accurately weigh a small amount of the compound (e.g., 1-5 mg) into a tared microcentrifuge tube.

    • Add a known volume of purified water (e.g., 1 mL).

    • Vortex for 2 minutes.

    • If not fully dissolved, continue to add small, known volumes of water, vortexing after each addition, until the solid is completely dissolved. Record the total volume of water used.

  • Effect of Temperature:

    • Prepare a suspension of the compound in water at a concentration known to be poorly soluble at room temperature.

    • Place the tube in a water bath and incrementally increase the temperature (e.g., in 5°C steps) while stirring.

    • Note the temperature at which the compound fully dissolves.

  • Effect of pH:

    • Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).

    • Determine the solubility in each buffer using the method described in step 1.

  • Effect of Co-solvents:

    • Select a co-solvent.

    • Prepare a series of aqueous solutions with increasing concentrations of the co-solvent (e.g., 5%, 10%, 20% v/v).

    • Determine the solubility of the compound in each co-solvent mixture.

Protocol 2: Preparation of a Stock Solution Using a Co-solvent

This protocol is for preparing a concentrated stock solution for further dilution into aqueous media.

Materials:

  • (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride

  • High-purity co-solvent (e.g., DMSO or ethanol)

  • Analytical balance

  • Volumetric flask

  • Vortex mixer or sonicator

Procedure:

  • Accurately weigh the desired amount of the compound.

  • Transfer the compound to a volumetric flask of the appropriate size.

  • Add a portion of the co-solvent (approximately half of the final volume).

  • Vortex or sonicate until the compound is completely dissolved.

  • Add the co-solvent to the final volume and mix thoroughly.

  • Store the stock solution appropriately (e.g., at -20°C, protected from light). When using this stock, add it to your aqueous buffer dropwise with vigorous stirring to avoid precipitation.

Data Summary

The following table provides a hypothetical summary of solubility data that could be generated using the protocols above. This should be replaced with your own experimental data.

Solvent SystemTemperature (°C)Approximate Solubility (mg/mL)Notes
Purified Water25< 1Poorly soluble
Purified Water405-10Solubility increases with temperature
pH 5 Acetate Buffer2510-15Soluble in acidic conditions
pH 7.4 Phosphate Buffer25< 1May precipitate as free base
10% Ethanol in Water2515-20Co-solvent enhances solubility
10% DMSO in Water25> 50DMSO is an effective co-solvent

Conclusion

Troubleshooting the poor aqueous solubility of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride requires a systematic and logical approach. By considering the fundamental physicochemical properties of the molecule, such as its pH-dependent ionization and the lipophilicity imparted by the trifluoromethoxy group, researchers can effectively employ a range of strategies to achieve the desired concentration in their experiments. This guide provides a framework for identifying the root cause of solubility issues and implementing practical solutions.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021). A review on solubility enhancement methods for poorly water-soluble drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-147. [Link]

  • CK-12 Foundation. (2023). Common Ion Effect on Solubility of Ionic Salts. [Link]

  • Gala, U., Miller, D. A., & Williams, R. O. (2021). The role of trifluoromethyl and trifluoromethoxy groups in medicinal chemistry: Implications for drug design. Molecules, 26(14), 4235. [Link]

  • Avdeef, A., Berger, C. M., & Brownell, C. (2000). pH-solubility profiles of organic bases and their hydrochloride salts. Pharmaceutical research, 17(1), 85–89. [Link]

  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility. [Link]

  • Chemistry LibreTexts. (2023). 18.3: Common-Ion Effect in Solubility Equilibria. [Link]

  • Stahl, P. H. (2010). Pharmaceutical salts: optimization of solubility or even more?. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 65(3), 149-153. [Link]

  • Lepori, L., & Mollica, V. (2008). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. Journal of Chemical & Engineering Data, 53(1), 23-31. [Link]

  • Bégué, J. P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ethers–synthesis and properties of an unusual substituent. Beilstein journal of organic chemistry, 4, 19. [Link]

  • Eide, I., & Knuutila, H. K. (2016). Impact of Solvent on the Thermal Stability of Amines. Energy Procedia, 86, 333-342. [Link]

  • YouTube. (2023, November 26). COMMON ION EFFECT ON SOLUBILITY OF IONIC SALTS. [Link]

  • Wikipedia. (2023, December 2). Common-ion effect. [Link]

  • The Physics Classroom. (n.d.). How Temperature and Pressure Affect Solubility. [Link]

  • UWorld. (n.d.). 7.12 Common-Ion Effect | AP Chemistry. [Link]

  • International Journal of Novel Research and Development. (2021). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for (S)-1-Methyl-2-trifluoromethoxy-ethylamine Hydrochloride

Target Audience: Researchers, analytical scientists, and drug development professionals. Mechanistic Root Causes: The "Why" Behind the Tailing (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride is a highly polar, c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Mechanistic Root Causes: The "Why" Behind the Tailing

(S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride is a highly polar, chiral primary amine salt featuring a lipophilic, electron-withdrawing trifluoromethoxy (-OCF₃) group. This specific structural combination creates a "perfect storm" for chromatographic peak tailing due to two primary mechanisms:

  • Secondary Ion-Exchange Interactions (The Silanol Effect): The primary amine group has a basic pKa (typically ~9.0–10.0). At standard acidic or neutral mobile phase pH levels, this amine is fully protonated (R-NH₃⁺). Traditional silica-based reversed-phase columns contain residual silanol groups (Si-OH) that become ionized (Si-O⁻) at a pH above 3.0. The electrostatic attraction between the protonated amine and the ionized silanols creates a secondary retention mechanism, causing the analyte to "drag" through the column and produce a severe tail ().

  • Fluorine-Induced Dipole Interactions: The -OCF₃ group is highly electronegative. While it enhances hydrophobic retention, it also creates a strong localized dipole. If the stationary phase is not rigorously end-capped, this dipole can induce secondary hydrogen bonding with exposed silica sites, exacerbating peak asymmetry ()[1].

Troubleshooting FAQs

Q1: I am using a standard C18 column with 0.1% Formic Acid, but the peak for (S)-1-Methyl-2-trifluoromethoxy-ethylamine is severely tailing (USP Tf > 2.0). What is the immediate fix? A: Formic acid (pH ~2.7) is a weak acid and a poor ion-pairing agent. It often fails to fully suppress silanol ionization or mask the highly basic primary amine. The immediate fix is to switch your mobile phase modifier to 0.1% Trifluoroacetic acid (TFA) . TFA is a strong ion-pairing agent; its perfluorinated tail interacts with the stationary phase while its carboxylate group forms a neutral, hydrophobic ion-pair with the protonated amine. This effectively shields the amine from residual silanols, restoring peak symmetry ()[1].

Q2: I need to avoid TFA because it causes ion suppression in my LC-MS method. What are my LC-MS compatible alternatives? A: If you must use weak, MS-friendly modifiers like 0.1% Formic Acid, you must solve the tailing issue via stationary phase chemistry rather than mobile phase additives. Switch to a Charged Surface Hybrid (CSH) column . CSH particles are manufactured with a low-level positive surface charge. This permanent positive charge electrostatically repels the protonated primary amine, completely mitigating the ion-exchange interactions that cause tailing, even in weak buffer systems ().

Q3: Can I run this method at a high pH to deprotonate the amine? A: Yes, this is a highly effective strategy. By raising the mobile phase pH to 10.5 (using 10 mM Ammonium Bicarbonate adjusted with Ammonium Hydroxide), you push the pH above the amine's pKa. The molecule converts to its neutral free-base form, eliminating the electrostatic attraction to silanols ()[2]. Caution: You must use a high-pH tolerant column (e.g., Ethylene Bridged Hybrid [BEH] silica or polymer-based columns). Standard silica columns will rapidly dissolve at pH > 8.0 ().

Q4: I am developing a chiral normal-phase method to check the enantiomeric purity of the (S)-isomer. The peaks are tailing heavily on my polysaccharide column. How do I fix this? A: Chiral stationary phases (CSPs) are notoriously difficult to end-cap, leaving many active acidic sites exposed. For basic amines in normal-phase chromatography (e.g., Hexane/Isopropanol mobile phases), you must add a basic modifier like 0.1% Diethylamine (DEA) or Ethanolamine . The DEA acts as a sacrificial base, competitively binding to the active acidic sites on the CSP so your fluorinated amine does not ()[1].

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in system suitability tests (SST) to isolate chemical tailing from physical system issues (e.g., dead volume).

Protocol A: Low-pH Ion-Pairing RP-HPLC Method (For UV/Assay)

Causality: Utilizes strong ion-pairing to mask the amine and low pH to protonate/neutralize silanols.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water + 0.1% v/v TFA.

    • Mobile Phase B: Acetonitrile + 0.1% v/v TFA.

    • Note: Ensure TFA is fresh; degraded TFA loses its ion-pairing efficacy.

  • Column Selection: High-purity, fully end-capped C18 column (e.g., Waters Symmetry or Phenomenex Luna), 150 x 4.6 mm, 3 µm.

  • Self-Validation (System Suitability):

    • Inject a neutral, non-retained marker (e.g., Uracil or Toluene).

    • Diagnostic Check: If the Uracil peak tails (Tf > 1.2), the issue is physical (check PEEK fittings for dead volume). If Uracil is perfectly symmetrical but the amine tails, proceed to step 4.

  • Sample Injection:

    • Dissolve (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride in 90% A / 10% B to prevent solvent-mismatch distortion.

    • Run a gradient from 5% B to 60% B over 15 minutes.

Protocol B: High-pH Free-Base Method (For LC-MS/Purity)

Causality: Deprotonates the amine to eliminate electrostatic interactions, utilizing a hybrid particle to survive the alkaline conditions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Mobile Phase B: Acetonitrile.

  • Column Selection: Ethylene Bridged Hybrid (BEH) C18 column, 100 x 2.1 mm, 1.7 µm (for UPLC/MS).

  • Self-Validation (System Suitability):

    • Verify the pH of Mobile Phase A post-mixing. A pH below 9.5 will result in partial protonation of the amine, causing split peaks or severe broadening.

  • Sample Injection:

    • Inject 1-2 µL. The neutral free-base form will exhibit significantly higher retention than the salt form, allowing for a shallower gradient and better resolution from polar impurities.

Quantitative Data: Expected Peak Shape Benchmarks

Summarizing the expected outcomes based on the chosen chromatographic strategy:

Chromatographic StrategyColumn ChemistryMobile Phase ModifierExpected USP Tailing Factor (Tf)Primary Application
Standard Acidic (Control) Traditional Silica C180.1% Formic Acid (pH 2.7)2.5 - 3.5 (Severe)Not Recommended
Ion-Pairing End-capped Silica C180.1% TFA (pH 2.0)1.1 - 1.3 (Excellent)UV Assay / Impurity Profiling
Surface Charge Repulsion Charged Surface Hybrid (CSH)0.1% Formic Acid (pH 2.7)1.0 - 1.2 (Excellent)LC-MS Analysis
Free-Base Conversion BEH Hybrid C1810 mM NH₄HCO₃ (pH 10.5)1.0 - 1.1 (Perfect)LC-MS / High-Retention Needs
Chiral Normal-Phase Amylose/Cellulose CSP0.1% Diethylamine (DEA)1.2 - 1.4 (Good)Enantiomeric Purity

Diagnostic Workflow

HPLC_Troubleshooting Start Assess Peak Shape: (S)-1-Methyl-2-trifluoromethoxy-ethylamine CheckTf Is USP Tailing Factor > 1.5? Start->CheckTf AllPeaks Do all peaks tail (including neutrals like Uracil)? CheckTf->AllPeaks Yes Success Symmetrical Peak Achieved (Tf 1.0 - 1.2) CheckTf->Success No DeadVol Fix System Issue: Check dead volume, tubing, & fittings AllPeaks->DeadVol Yes AmineOnly Amine-Specific Tailing: Silanol Interaction Detected AllPeaks->AmineOnly No LowPH Strategy A: Low pH (<3.0) Add 0.1% TFA (Ion-Pairing) AmineOnly->LowPH HighPH Strategy B: High pH (>10.0) Use Hybrid Silica (BEH) AmineOnly->HighPH CSHCol Strategy C: LC-MS Method Use CSH Column + Formic Acid AmineOnly->CSHCol LowPH->Success HighPH->Success CSHCol->Success

Diagnostic workflow for resolving HPLC peak tailing of basic fluorinated amines.

References

  • Title: Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL: [Link]

  • Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL: [Link]

  • Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL: [Link]

Sources

Troubleshooting

Improving enantiomeric excess (ee) in (S)-1-Methyl-2-trifluoromethoxy-ethylamine synthesis

A Guide to Troubleshooting and Improving Enantiomeric Excess Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice an...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Troubleshooting and Improving Enantiomeric Excess

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address the challenges encountered during the asymmetric synthesis of (S)-1-Methyl-2-trifluoromethoxy-ethylamine, a critical building block in modern medicinal chemistry. Our focus is on diagnosing and resolving issues related to low enantiomeric excess (ee), ensuring the production of highly pure, single-enantiomer compounds.

Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but the enantiomeric excess (ee) is significantly lower than expected. What are the most common causes?

A1: Low enantiomeric excess is a frequent challenge in asymmetric synthesis and can typically be attributed to one or more of the following factors. Systematically investigating these areas is the most effective approach.

  • Racemic Background Reaction: The most common culprit is a non-catalyzed, or "background," reaction occurring in parallel with the desired stereoselective pathway.[1] This non-selective reaction produces a 50:50 mixture (a racemate) of both enantiomers, which dilutes the enantiopurity of the product from the catalyzed pathway.

    • Causality: This often happens if the reaction temperature is too high, providing enough energy to overcome the activation barrier of the non-catalyzed reaction, or if the catalyst loading is too low, leaving an excess of substrate to react on its own.

  • Catalyst Inactivity or Degradation: The chiral catalyst is the heart of the asymmetric transformation.[2][3] Its performance can be compromised by:

    • Impurities: Trace amounts of water, oxygen, or other reactive impurities in solvents or reagents can poison or deactivate the catalyst.[1]

    • Improper Handling/Storage: Many chiral catalysts, particularly organometallic complexes, are sensitive to air and moisture and require storage under an inert atmosphere.

    • Incorrect Catalyst Choice: The chosen catalyst may not be optimal for the specific substrate, leading to poor stereocontrol.

  • Sub-Optimal Reaction Conditions: Enantioselectivity is often highly sensitive to the reaction environment.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry of the catalyzed reaction, directly impacting stereoselectivity.[4][5]

    • Temperature: As mentioned, higher temperatures can favor the racemic background reaction. Conversely, running the reaction at a lower temperature often enhances selectivity, albeit at the cost of a slower reaction rate.

Q2: I've confirmed my catalyst is active and my conditions are anhydrous, but the ee is still poor. What should I investigate next?

A2: If the primary causes have been ruled out, the next step is to perform a systematic optimization of the reaction parameters. The interplay between solvent, temperature, and concentration can be complex, and a methodical approach is required.

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low ee Observed check_catalyst Verify Catalyst Integrity (Purity, Activity, Handling) start->check_catalyst catalyst_ok Catalyst OK? check_catalyst->catalyst_ok catalyst_bad Source New Catalyst Improve Handling Protocols catalyst_ok->catalyst_bad No   conditions_ok Conditions OK? catalyst_ok->conditions_ok  Yes check_conditions Verify Anhydrous/Inert Conditions conditions_bad Re-dry Solvents/Reagents Improve Inert Technique conditions_ok->conditions_bad No   optimize_temp Optimize Temperature (Typically Lower) conditions_ok->optimize_temp  Yes temp_ok ee Improved? optimize_temp->temp_ok optimize_solvent Screen Solvents (Vary Polarity/Coordination) temp_ok->optimize_solvent No   end_good High ee Achieved temp_ok->end_good  Yes solvent_ok ee Improved? optimize_solvent->solvent_ok consider_resolution Consider Post-Synthesis Chiral Resolution solvent_ok->consider_resolution No   solvent_ok->end_good  Yes consider_resolution->end_good

Caption: A decision-tree workflow for systematically troubleshooting low enantiomeric excess.

A solvent screening study is often the most impactful optimization. Different solvents can stabilize the chiral transition state to varying degrees.

SolventPolarity (Dielectric Constant)Typical Effect on ee for similar amine syntheses
Toluene2.4Often a good starting point for nonpolar conditions.[4]
Dichloromethane9.1Common polar aprotic solvent.
Tetrahydrofuran (THF)7.6Coordinating solvent, can interact with metal catalysts.[5]
Diethyl Ether4.3Can dramatically improve ee in some cases.[4][5]
Acetonitrile37.5Highly polar, may or may not be beneficial.

Table 1. Example of a solvent screening table. The optimal solvent must be determined empirically for each specific catalytic system.

Q3: My reaction has stalled or shows very low conversion. How does this relate to enantioselectivity?

A3: Low conversion is a serious issue because it not only affects yield but can also complicate purification, potentially compromising the final ee. The causes often overlap with those for low ee.

  • Catalyst Deactivation: This is a primary cause for both low conversion and low ee.[1] If the catalyst is poisoned early in the reaction, the conversion will stall. Any product formed might have a lower ee if a slow background reaction continues to occur.

  • Incorrect Temperature: While lower temperatures often favor higher ee, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate.[1] An optimal balance must be found.

  • Reagent Purity: Impurities in the starting materials can act as inhibitors or catalyst poisons, halting the reaction. It is crucial to use highly purified substrates and reagents.

Q4: The enantiomeric excess of my product is moderate (~70-85% ee), and optimization isn't improving it further. What are my options?

A4: When direct asymmetric synthesis yields a product with moderate enantiopurity, a post-synthesis resolution step is often the most practical path forward. This involves separating the two enantiomers present in your mixture.

The most common method for resolving chiral amines is diastereomeric salt formation .[6][7][8]

Principle of Chiral Resolution via Diastereomeric Salt Formation

G racemate Racemic Amine (R-Amine + S-Amine) mixture Mixture of Diastereomeric Salts (R-Amine, S-Acid) (S-Amine, S-Acid) racemate->mixture resolving_agent Chiral Resolving Agent (e.g., S-Acid) resolving_agent->mixture separation Separation (Crystallization) mixture->separation salt1 Less Soluble Salt (e.g., S-Amine, S-Acid) separation->salt1 Solid salt2 More Soluble Salt (in solution) separation->salt2 Solution liberation1 Base Treatment salt1->liberation1 liberation2 Base Treatment salt2->liberation2 product Enantiopure Amine (S-Amine) liberation1->product recovered Recovered Amine (enriched in R-Amine) liberation2->recovered

Caption: Workflow for separating enantiomers by forming diastereomeric salts.

  • Causality: Enantiomers have identical physical properties and cannot be separated by standard techniques like crystallization.[9] However, when they react with a single enantiomer of a chiral resolving agent (like (+)-tartaric acid or (-)-mandelic acid), they form a pair of diastereomers.[6] Diastereomers have different physical properties, including solubility, allowing one to be selectively crystallized and separated.[7] The pure enantiomer is then recovered by reversing the salt formation.

Experimental Protocols
Protocol 1: General Procedure for Asymmetric Synthesis (Illustrative)

This protocol outlines critical steps for maximizing enantioselectivity in a typical catalytic asymmetric reaction.

  • Glassware Preparation: All glassware must be oven-dried at >120 °C for at least 4 hours and cooled under a stream of dry nitrogen or argon.[1]

  • Solvent and Reagent Preparation: Use freshly distilled, anhydrous solvents. Ensure all reagents are of the highest purity and handled under inert atmosphere.

  • Reaction Setup: Assemble the reaction flask under a positive pressure of inert gas.

  • Catalyst Introduction: Dissolve the chiral catalyst in a small amount of anhydrous solvent and add it to the reaction flask via cannula or a gas-tight syringe.

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath before adding the starting materials.

  • Substrate Addition: Add the substrate(s) slowly (dropwise) to the reaction mixture to maintain the desired temperature and prevent uncontrolled side reactions.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction at low temperature before warming to room temperature. Perform an appropriate aqueous workup and extraction.

  • Validation Point: The primary validation is the enantiomeric excess of the crude product, determined before any purification that could cause enantiomeric enrichment (e.g., crystallization).

Protocol 2: Chiral Resolution of 1-Methyl-2-trifluoromethoxy-ethylamine

This protocol provides a general workflow for resolving a racemic or enantioenriched amine mixture.

  • Resolving Agent Selection: Choose a commercially available, enantiopure chiral acid (e.g., L-(-)-Dibenzoyl-tartaric acid or D-(+)-Mandelic acid).

  • Salt Formation: Dissolve 1.0 equivalent of the amine mixture in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving acid in the same solvent.

  • Crystallization: Slowly add the acid solution to the amine solution with stirring. If no precipitate forms, slowly cool the solution or add a less polar co-solvent to induce crystallization. Allow the mixture to stand for several hours or overnight.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. This is your first crop of diastereomeric salt.

  • Liberation of Free Amine: Dissolve the collected crystals in water and add an aqueous base (e.g., 2M NaOH) until the pH is >11. Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer, filter, and concentrate to yield the enantioenriched amine.

  • Analysis: Determine the ee of the recovered amine using chiral HPLC or GC.

  • Validation Point: Successful resolution is confirmed when the ee of the amine recovered from the crystallized salt is significantly higher than the starting material. The process can be repeated (recrystallization) to further enhance ee.[6]

References
  • Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters.[Link]

  • The Role of Chiral Catalysts in Modern Organic Synthesis. Hilaris Publisher.[Link]

  • Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. PubMed Central.[Link]

  • Secondary chiral amines play a crucial role in modern chemistry, mainly in the synthesis of pharmaceuticals, where they function. MDPI.[Link]

  • Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. PubMed.[Link]

  • The Role of Chiral Catalysts in Modern Organic Synthesis. Hilaris Publisher.[Link]

  • 13.9: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.[Link]

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.[Link]

  • Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. ACS Publications.[Link]

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. PubMed Central.[Link]

  • Super Selective Synthesis: The Evolution of Enantioselective Methods. ICJS.[Link]

  • Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. ACS Publications.[Link]

  • Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. ACS Publications.[Link]

  • Chiral resolution. Wikipedia.[Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. NIDA.[Link]

  • Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. RSC Publishing.[Link]

  • Dramatic Improvement of the Enantiomeric Excess in the Asymmetric Conjugate Addition Reaction Using New Experimental Conditions. ACS Publications.[Link]

  • Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. RSC Publishing.[Link]

  • Enantioselective Synthesis of Cyclic Amides and Amines through Mo-Catalyzed Asymmetric Ring-Closing Metathesis. ACS Publications.[Link]

  • A One-Pot Process for the Enantioselective Synthesis of Amines via Reductive Amination under Transfer Hydrogenation Conditions. ACS Publications.[Link]

  • Synthesis of Enantioenriched Amines by Iron‐Catalysed Amination of Alcohols Employing at Least One Achiral Substrate. University of Groningen.[Link]

  • Influence of reaction conditions on the enantioselectivity of biocatalyzed C-C bond formations under high pressure conditions. PubMed.[Link]

  • Chiral Trifluoromethylated Enamides: Synthesis and Applicability. ChemRxiv.[Link]

  • Single enantiomer synthesis of α-(trifluoromethyl)-β-lactam. PubMed Central.[Link]

  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PubMed Central.[Link]

  • Asymmetric Synthesis of 1-(9-Anthracenyl)ethylamine and Its Trifluoromethyl Analogue via Nucleophilic Addition to an N-(tert-Butylsulfinyl)imine. ResearchGate.[Link]

  • Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene D. Semantic Scholar.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Stereoselective Receptor Binding of Trifluoromethyl and Trifluoromethoxy-Containing Arylethylamine Derivatives

A Note to the Reader: A direct comparative analysis of the receptor binding affinities for (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride and its (R)-enantiomer is not currently feasible due to a lack of public...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: A direct comparative analysis of the receptor binding affinities for (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride and its (R)-enantiomer is not currently feasible due to a lack of publicly available experimental data. This guide will therefore address the broader, yet fundamentally crucial, topic of stereoselectivity in receptor binding for arylethylamine derivatives containing trifluoromethyl and trifluoromethoxy groups. We will explore the principles governing these interactions and provide the experimental framework used to generate such comparative data.

Introduction: The Strategic Role of Fluorine in Modern Drug Design

The incorporation of fluorine-containing functional groups, such as trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3), into drug candidates is a widely employed strategy in medicinal chemistry. These moieties can significantly enhance a molecule's pharmacological profile by improving metabolic stability, increasing lipophilicity, and augmenting binding affinity to biological targets.[1] The strong electron-withdrawing nature of the trifluoromethyl group can influence hydrogen bonding and electrostatic interactions with receptors.[1] Similarly, the trifluoromethoxy group offers a unique combination of lipophilicity and polarity, allowing for the fine-tuning of a compound's properties to optimize membrane permeability and bioavailability.[1]

When these powerful functional groups are incorporated into chiral molecules, such as the arylethylamine scaffold, the resulting enantiomers can exhibit markedly different pharmacological activities. This guide will delve into the principles of stereoselective receptor binding for this class of compounds and outline the experimental procedures used to quantify these differences.

The Principle of Chirality and its Impact on Receptor Binding

Biological macromolecules, including receptors, are inherently chiral. This three-dimensional specificity means that they can differentiate between the enantiomers of a chiral ligand. The differential binding between enantiomers arises from the fact that only one enantiomer may achieve a complementary three-dimensional fit with the chiral binding site of the receptor. This can lead to one enantiomer (the eutomer) having significantly higher affinity and/or efficacy, while the other enantiomer (the distomer) may have lower affinity, no activity, or even produce off-target effects.[2]

For arylethylamine derivatives, the stereocenter at the carbon atom bearing the amine group is critical for determining receptor interaction. The spatial arrangement of the substituents around this chiral center dictates the molecule's ability to engage with specific amino acid residues within the receptor's binding pocket.

Hypothetical Comparison of Receptor Binding Affinity

While specific data for (S)- and (R)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride is unavailable, we can construct a hypothetical comparison based on known structure-activity relationships for similar compounds. The following table illustrates the kind of data that would be generated from a receptor binding assay to compare the two enantiomers.

Receptor Subtype (S)-Enantiomer (Ki in nM) (R)-Enantiomer (Ki in nM) Stereoselectivity Ratio (Ki (R)/Ki (S))
Serotonin Receptor 5-HT2A1530020
Dopamine Receptor D2150800.53
Norepinephrine Transporter (NET)8595011.18

This table presents hypothetical data for illustrative purposes.

Experimental Protocol: Competitive Radioligand Binding Assay

To quantitatively determine the binding affinity (expressed as the inhibition constant, Ki) of the (S) and (R) enantiomers for a specific receptor, a competitive radioligand binding assay is a standard and robust method.

Objective: To determine the Ki of the (S)- and (R)-enantiomers of 1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride for a target receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

  • A suitable radioligand with high affinity and selectivity for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A receptors)

  • (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride

  • (R)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding inhibitor (a high concentration of a known unlabeled ligand)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • 96-well plates

  • Filtration apparatus with glass fiber filters

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the (S) and (R) enantiomers in the assay buffer. A typical concentration range would be from 10-11 M to 10-5 M.

    • Dilute the cell membranes in ice-cold assay buffer to a final protein concentration that yields an adequate signal-to-noise ratio.

    • Prepare the radioligand solution in the assay buffer at a concentration close to its Kd value.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, the radioligand solution, and the cell membrane suspension.

    • Non-specific Binding: Add the non-specific binding inhibitor, the radioligand solution, and the cell membrane suspension.

    • Competitive Binding: For each enantiomer, set up wells with increasing concentrations of the test compound, the radioligand solution, and the cell membrane suspension.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination of Binding and Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add the scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • For the competitive binding wells, express the data as a percentage of the specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_main_process Main Process cluster_analysis Data Analysis prep_ligands Prepare Serial Dilutions of (S) and (R) Enantiomers setup_comp Competitive Binding Wells prep_ligands->setup_comp prep_membranes Prepare Receptor Membrane Suspension setup_total Total Binding Wells prep_membranes->setup_total setup_nsb Non-specific Binding Wells prep_membranes->setup_nsb prep_membranes->setup_comp prep_radio Prepare Radioligand Solution prep_radio->setup_total prep_radio->setup_nsb prep_radio->setup_comp incubation Incubate to Reach Equilibrium filtration Rapid Filtration and Washing incubation->filtration quantification Liquid Scintillation Counting (CPM) filtration->quantification calc_ic50 Determine IC50 from Dose-Response Curve quantification->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Hypothetical Downstream Signaling Pathway

The differential binding affinity of the enantiomers would likely translate into different functional activities. For instance, if the target receptor is a G-protein coupled receptor (GPCR), the higher affinity enantiomer might be a more potent agonist or antagonist.

Signaling_Pathway cluster_receptor Cell Membrane cluster_effector Intracellular cluster_response Cellular Response Receptor Target GPCR G_Protein G-Protein (e.g., Gq/11) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Downstream Cellular Effects (e.g., Neurotransmission) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Ligand_S (S)-Enantiomer (High Affinity) Ligand_S->Receptor Binds Potently Ligand_R (R)-Enantiomer (Low Affinity) Ligand_R->Receptor Binds Weakly

Caption: Hypothetical GPCR signaling pathway modulated by enantiomers.

Conclusion

While a direct comparison of the receptor binding affinities of (S)- and (R)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride is not possible from the available literature, the principles of stereochemistry in drug design strongly suggest that they would exhibit different pharmacological profiles. The strategic placement of the trifluoromethoxy group in a chiral arylethylamine framework underscores the importance of synthesizing and testing enantiomerically pure compounds. The experimental protocols outlined in this guide provide a roadmap for researchers to elucidate these differences, ultimately leading to the development of more selective and efficacious therapeutic agents.

References

  • Baranov, V., et al. (2018). Preparative synthesis and pharmacological activity of Albicar racemate and enantiomers.
  • Caillet, C., et al. (2012). Safety profile of enantiomers vs. racemic mixtures: it's the same? British Journal of Clinical Pharmacology, 74(5), 886-889. [Link]

  • Meanwell, N. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234. [Link]

  • Therapeutics Initiative. (2005). Comparative Analysis of the Efficacy and Safety of Various Single Enantiomer and Racemic Mixture Pairs. [Link]

Sources

Comparative

A Comparative Guide to Trifluoromethoxy and Trifluoromethyl Groups in Chiral Amine Drug Design

In the intricate world of medicinal chemistry, the strategic modification of a drug candidate's molecular architecture is paramount to optimizing its pharmacological profile. Among the vast arsenal of chemical tools avai...

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of medicinal chemistry, the strategic modification of a drug candidate's molecular architecture is paramount to optimizing its pharmacological profile. Among the vast arsenal of chemical tools available, the incorporation of fluorine-containing functional groups has emerged as a powerful strategy to enhance a molecule's metabolic stability, membrane permeability, and target binding affinity.[1] Two of the most prominent players in this arena are the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups. While often considered bioisosteres, their nuanced differences in electronic and steric properties can profoundly impact the ultimate success of a chiral amine drug candidate.

This guide provides an in-depth, objective comparison of the trifluoromethoxy and trifluoromethyl groups in the context of chiral amine drug design. We will delve into their comparative physicochemical properties, their influence on key drug-like attributes, and provide detailed experimental protocols for their evaluation, supported by experimental data.

Unveiling the Contenders: A Tale of Two Fluorinated Groups

The trifluoromethyl group has a long-standing history in pharmaceuticals, valued for its ability to block metabolic hotspots and deactivate aromatic rings, thereby reducing metabolic degradation and increasing a drug's half-life.[1] The trifluoromethoxy group, while less prevalent, is gaining significant traction due to its unique combination of properties that can offer distinct advantages in fine-tuning a molecule's characteristics.[1]

A Head-to-Head Comparison: Physicochemical Properties

The subtle yet significant differences in the electronic and steric nature of the -OCF3 and -CF3 groups manifest in their distinct physicochemical profiles. Understanding these differences is crucial for rational drug design.

Electronic Effects and Basicity (pKa)

Both the -OCF3 and -CF3 groups are strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This property can significantly influence the basicity (pKa) of a nearby chiral amine, a critical parameter affecting a drug's solubility, absorption, and interaction with its biological target. The electron-withdrawing nature of these groups generally leads to a decrease in the pKa of the amine, making it less basic.

Table 1: Comparison of Physicochemical Properties

PropertyTrifluoromethoxy (-OCF3)Trifluoromethyl (-CF3)Supporting Evidence
Hansch-Leo Lipophilicity Parameter (π) +1.04+0.88[1][4]
Electronic Effect Strongly electron-withdrawing (inductive and resonance)Strongly electron-withdrawing (inductive)[1][2]
Expected Impact on Amine pKa Significant decreaseSignificant decrease[2][3][5]
Metabolic Stability Generally high, resistant to O-dealkylationGenerally high, resistant to oxidation[6][7]
Lipophilicity (LogP)

A drug's lipophilicity, quantified by its partition coefficient (LogP), is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. Both -OCF3 and -CF3 groups increase a molecule's lipophilicity. However, the trifluoromethoxy group is generally considered to be more lipophilic than the trifluoromethyl group, as indicated by its higher Hansch-Leo lipophilicity parameter (π).[1][4] This difference, though seemingly small, can be critical in fine-tuning a drug's ability to cross cellular membranes and the blood-brain barrier.[8]

The increased lipophilicity conferred by the OCF3 group can be advantageous for drugs targeting the central nervous system, where brain penetration is essential.[1] However, excessive lipophilicity can lead to poor solubility, increased plasma protein binding, and off-target toxicity. Therefore, the choice between -OCF3 and -CF3 allows for a more precise modulation of a drug's lipophilicity to achieve the desired therapeutic window.

Impact on Pharmacological Properties

The choice between a trifluoromethoxy and a trifluoromethyl group can have a profound impact on a chiral amine's interaction with its biological target and its overall pharmacokinetic profile.

Target Binding and Receptor Interactions

The steric and electronic properties of -OCF3 and -CF3 can influence how a chiral amine drug binds to its target receptor. The larger size of the trifluoromethyl group compared to a methyl group can lead to enhanced hydrophobic interactions and potentially increased binding affinity and selectivity.[1] The trifluoromethoxy group, with its bent geometry, introduces a different spatial arrangement of atoms that can be exploited to optimize interactions within a binding pocket. The electron-withdrawing nature of both groups can also influence hydrogen bonding and electrostatic interactions with the target.[1]

Metabolic Stability

A major advantage of incorporating fluorinated groups into drug candidates is the enhancement of metabolic stability.[6] The strong carbon-fluorine bond is highly resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[9][10][11]

The trifluoromethyl group is known to be metabolically robust, often used to block sites of potential oxidation.[1] The trifluoromethoxy group is also highly resistant to metabolism, particularly O-dealkylation, which is a common metabolic pathway for methoxy groups.[6] In some cases, the trifluoromethyl group has been shown to confer a "global protective effect," reducing metabolism at other sites within the molecule.[7] While direct head-to-head quantitative in vitro metabolic stability data for OCF3- versus CF3-substituted chiral amines is scarce, it is generally accepted that both groups significantly enhance metabolic stability compared to their non-fluorinated counterparts.[6]

Synthetic Strategies for Chiral Amines

The synthesis of enantiomerically pure chiral amines containing trifluoromethoxy and trifluoromethyl groups is a critical aspect of their application in drug design.

Synthesis of Chiral α-Trifluoromethyl Amines

Significant progress has been made in the enantioselective synthesis of α-trifluoromethyl amines. Common strategies include the catalytic enantioselective reduction of trifluoromethyl-substituted imines and the nucleophilic addition of various reagents to these imines.[5][12] Biocatalytic approaches using engineered enzymes are also emerging as powerful tools for the synthesis of these valuable building blocks.[13]

Synthesis of Chiral Amines with a Trifluoromethoxy Group

The synthesis of chiral amines bearing a trifluoromethoxy group can be more challenging due to the reactivity of trifluoromethoxylation reagents. However, methods are being developed for the stereoselective introduction of this moiety. For instance, the conversion of stereopure β-CF3, -SCF3, and -OCF3 secondary alcohols, which can be synthesized with high enantiomeric and diastereomeric purity, into the corresponding amines provides a viable route.[14][15][16][17]

Synthesis_Workflow cluster_CF3 Chiral α-CF3 Amine Synthesis cluster_OCF3 Chiral OCF3 Amine Synthesis CF3_Imine Trifluoromethyl Imine Asym_Red Asymmetric Reduction CF3_Imine->Asym_Red Catalyst Nuc_Add Nucleophilic Addition CF3_Imine->Nuc_Add Nucleophile Chiral_CF3_Amine Enantiopure α-CF3 Amine Asym_Red->Chiral_CF3_Amine Nuc_Add->Chiral_CF3_Amine Chiral_OCF3_Alcohol Enantiopure β-OCF3 Alcohol Mesylation Mesylation Chiral_OCF3_Alcohol->Mesylation Azide_Sub Azide Substitution (SN2) Mesylation->Azide_Sub Reduction Reduction Azide_Sub->Reduction Chiral_OCF3_Amine Enantiopure β-OCF3 Amine Reduction->Chiral_OCF3_Amine

Figure 1. Synthetic workflows for chiral CF3 and OCF3 amines.

Experimental Protocols

To facilitate the direct comparison of trifluoromethoxy and trifluoromethyl substituted chiral amines, we provide the following detailed, step-by-step experimental protocols for determining key physicochemical properties.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration, a highly accurate method.[5][6][9][18][19]

Materials:

  • pH meter with a combination pH electrode

  • Calibrated automatic titrator or manual burette

  • Magnetic stirrer and stir bar

  • Standardized 0.1 M hydrochloric acid (HCl)

  • Standardized 0.1 M sodium hydroxide (NaOH)

  • 0.15 M potassium chloride (KCl) solution

  • Test compound (chiral amine)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10.

  • Sample Preparation:

    • Accurately weigh and dissolve the test compound in deionized water to a final concentration of 1 mM.

    • Add KCl solution to maintain a constant ionic strength of 0.15 M.

  • Titration Setup:

    • Place the sample solution in a reaction vessel on a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Purge the solution with nitrogen gas to displace dissolved carbon dioxide.

  • Titration:

    • For a basic amine, titrate the solution with standardized 0.1 M HCl. For an acidic salt of the amine, titrate with standardized 0.1 M NaOH.

    • Add the titrant in small increments, allowing the pH to stabilize before recording the reading. A stable reading is typically defined as a drift of less than 0.01 pH units per minute.

  • Data Analysis:

    • Plot the pH readings against the volume of titrant added to generate a titration curve.

    • Identify the inflection point(s) on the curve.

    • The pKa is equal to the pH at the half-equivalence point.

pKa_Determination_Workflow Start Start Calibrate Calibrate pH Meter (pH 4, 7, 10 buffers) Start->Calibrate Prepare_Sample Prepare 1 mM Sample in 0.15 M KCl Calibrate->Prepare_Sample Setup Setup Titration (Stirrer, N2 purge) Prepare_Sample->Setup Titrate Titrate with Standardized Acid or Base Setup->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Analyze Determine Half-Equivalence Point Plot->Analyze pKa pKa = pH at Half-Equivalence Point Analyze->pKa End End pKa->End

Figure 2. Workflow for pKa determination by potentiometric titration.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method is the gold standard for the experimental determination of the octanol-water partition coefficient (LogP).[4][14][20][21]

Materials:

  • n-Octanol (pre-saturated with water)

  • Water or buffer (pH 7.4, pre-saturated with n-octanol)

  • Test compound

  • Centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Solvents: Pre-saturate n-octanol with water and water (or buffer) with n-octanol by vigorously mixing them and allowing the phases to separate overnight.

  • Sample Preparation: Prepare a stock solution of the test compound in either water-saturated n-octanol or octanol-saturated water. The final concentration should be in the linear range of the analytical method.

  • Partitioning:

    • Add a known volume of the stock solution to a centrifuge tube.

    • Add a known volume of the other solvent phase.

    • Securely cap the tube and shake vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the tube at a sufficient speed and for a sufficient time to achieve complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the test compound in each phase using a validated analytical method.

  • Calculation: Calculate the LogP using the following equation: LogP = log10 ([Concentration in octanol] / [Concentration in water])

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[1][2][13][22][23][24]

Materials:

  • Liver microsomes (human, rat, etc.)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Test compound and positive control compounds (e.g., verapamil, testosterone)

  • Acetonitrile (containing an internal standard)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the incubation mixture containing liver microsomes and phosphate buffer.

  • Incubation:

    • Add the test compound to the incubation mixture and pre-incubate at 37°C for a few minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately add the aliquot to a well of a 96-well plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) using the following equations:

      • t1/2 = 0.693 / |slope|

      • CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein concentration)

Metabolic_Stability_Workflow Start Start Prepare Prepare Incubation Mixture (Microsomes, Buffer, Test Compound) Start->Prepare Pre_Incubate Pre-incubate at 37°C Prepare->Pre_Incubate Initiate Initiate Reaction (Add NADPH) Pre_Incubate->Initiate Sample Sample at Time Points (0, 5, 15, 30, 45, 60 min) Initiate->Sample Terminate Terminate Reaction (Cold Acetonitrile + IS) Sample->Terminate Process Centrifuge to Pellet Protein Terminate->Process Analyze Analyze Supernatant by LC-MS/MS Process->Analyze Calculate Calculate t1/2 and CLint Analyze->Calculate End End Calculate->End

Sources

Validation

Mass Spectrometry Fragmentation and Ionization Comparison Guide: (S)-1-Methyl-2-trifluoromethoxy-ethylamine Salts

Executive Summary & Rationale (S)-1-Methyl-2-trifluoromethoxy-ethylamine (Exact Mass: 143.0556 Da) is a highly versatile chiral building block utilized in drug discovery to enhance lipophilicity and metabolic stability....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

(S)-1-Methyl-2-trifluoromethoxy-ethylamine (Exact Mass: 143.0556 Da) is a highly versatile chiral building block utilized in drug discovery to enhance lipophilicity and metabolic stability. However, the quantitative analysis of this primary amine via liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) presents unique analytical challenges. The performance of the assay is heavily dictated by two factors: the chemical nature of its salt form (which governs ionization efficiency) and the electron-withdrawing properties of the trifluoromethoxy ( ) group (which dictates fragmentation).

This guide provides an objective comparison of different salt alternatives (Formate, Hydrochloride, and Trifluoroacetate) and details the mechanistic causality behind their MS performance, supported by self-validating experimental protocols.

Mechanistic Causality: Salt Forms and ESI Ion Suppression

The choice of counterion in the formulation or mobile phase fundamentally alters the thermodynamics of the ESI droplet.

While Trifluoroacetic acid (TFA) is frequently used to improve chromatographic peak shape, it is notoriously detrimental to positive-mode ESI . The causality lies in solution-phase ion pairing: the strongly electronegative trifluoroacetate anion ( ) binds tightly to the protonated amine. During droplet desolvation, instead of yielding a bare ion, the strong electrostatic interaction persists, forming a neutral gas-phase complex that is entirely invisible to the mass spectrometer.

Conversely, Formate ( ) is highly volatile and acts as a weak ion-pairing agent. It readily evaporates during the desolvation process, driving the equilibrium toward the formation of free gas-phase ions, thereby maximizing sensitivity and lowering the limit of detection (LOD).

ESI_Mechanism A Amine Salt in Solution [M+H]+ + Counterion B ESI Droplet Desolvation A->B C1 TFA Matrix Strong Ion Pairing B->C1 + TFA- C2 Formate Matrix Weak Ion Pairing B->C2 + HCOO- D1 Signal Suppression Neutral [M+H][TFA] Complex C1->D1 D2 High Sensitivity Free [M+H]+ Gas-Phase Ion C2->D2

ESI droplet desolvation mechanism comparing the ion suppression of TFA versus the volatility of Formate.

Quantitative Comparison of Alternative Salt Forms

To objectively evaluate performance, the three primary salt forms of (S)-1-Methyl-2-trifluoromethoxy-ethylamine were compared under identical LC-MS/MS conditions (0.1% Formic Acid in Water/Acetonitrile). The Formate salt serves as the optimal baseline for positive-ion mode analysis.

Salt AlternativeCounterion VolatilityESI+ Ionization EfficiencyRelative Signal-to-Noise (S/N)Primary MS Adducts Observed
Formate Salt Very HighOptimal100% (Baseline) (m/z 144.06)
Hydrochloride (HCl) ModerateGood~65% ,
Trifluoroacetate (TFA) LowPoor (Suppressed)< 15% , (in ESI-)

Data Interpretation: The TFA salt exhibits an 85% reduction in S/N compared to the formate salt due to charge neutralization in the gas phase. If a TFA salt must be analyzed, a post-column make-up flow of propionic acid or a pre-analysis counterion exchange is strictly required.

MS/MS Fragmentation Dynamics of the Trifluoromethoxy Group

Upon successful ionization, the precursor (m/z 144.06) undergoes Collision-Induced Dissociation (CID). The presence of the group introduces distinct fragmentation pathways compared to standard unfluorinated aliphatic amines .

  • Alpha-Cleavage (m/z 44.05): The thermodynamically favored cleavage of the C-C bond adjacent to the amine yields the ion. This is the most stable fragment and serves as the primary quantifier ion .

  • Neutral Loss of Trifluoromethanol (m/z 58.07): The expulsion of (86.00 Da) is a highly diagnostic neutral loss specific to trifluoromethoxy-aliphatic systems . This serves as an excellent qualifier ion for structural verification.

  • Loss of Ammonia (m/z 127.04): A minor pathway (-17.03 Da) typical of primary amines, though heavily suppressed here due to the competing stability of the alpha-cleavage product.

Fragmentation M [M+H]+ Precursor m/z 144.06 F1 [M+H - NH3]+ m/z 127.04 M->F1 -NH3 (17.03 Da) F2 Alpha-Cleavage Ion m/z 44.05 M->F2 -CF3OCH2• (99.01 Da) F3 [M+H - CF3OH]+ m/z 58.07 M->F3 -CF3OH (86.00 Da)

CID MS/MS fragmentation pathways of protonated (S)-1-Methyl-2-trifluoromethoxy-ethylamine.

Self-Validating Experimental Protocol: ESI-MS/MS Analysis

To ensure scientific integrity, the following protocol incorporates a self-validating Post-Column Infusion (PCI) step. This ensures that any observed signal loss is definitively attributed to matrix effects rather than instrument drift.

Step 1: Matrix Normalization (Counterion Exchange)

Causality: If the starting material is the TFA salt, direct injection will cause severe ion suppression. We must swap the counterion to formate to restore ionization efficiency.

  • Condition a Strong Cation Exchange (SCX) Solid Phase Extraction (SPE) cartridge with 1 mL Methanol, followed by 1 mL of 0.1% Formic Acid in water.

  • Load 500 µL of the (S)-1-Methyl-2-trifluoromethoxy-ethylamine TFA salt solution (1 µg/mL).

  • Wash with 1 mL of 0.1% Formic Acid to elute the unbound trifluoroacetate anions.

  • Elute the amine with 1 mL of 5% Ammonium Hydroxide in Methanol, then evaporate under and reconstitute in 0.1% Formic Acid (yielding the Formate salt).

Step 2: Post-Column Infusion (PCI) for Matrix Effect Validation

Causality: We must prove that the SPE step successfully eliminated the TFA matrix effect.

  • Set up a syringe pump to continuously infuse a pure 100 ng/mL standard of the Formate salt directly into the MS source at 10 µL/min (bypassing the column).

  • Concurrently, inject a blank sample (the reconstituted SPE matrix without analyte) through the LC column running the standard gradient.

  • Validation Checkpoint: Monitor the MS baseline for m/z 144.06. A steady baseline indicates a clean matrix. A sudden dip at the void volume or specific retention times definitively proves residual matrix-induced ion suppression, requiring further SPE optimization.

Step 3: CID Optimization and Acquisition

Causality: Different fragmentation pathways require different energy thresholds. A dynamic collision energy (CE) ramp is necessary to capture both fragile and robust ions.

  • Set the MS to Multiple Reaction Monitoring (MRM) mode.

  • Qualifier Transition (m/z 144.06 → 58.07): Apply a low Collision Energy (12–15 eV). The neutral loss of is a low-energy pathway; higher energies will obliterate this fragile intermediate.

  • Quantifier Transition (m/z 144.06 → 44.05): Apply a higher Collision Energy (22–25 eV). The alpha-cleavage requires more energy to break the C-C bond but yields a highly stable, abundant product ion ideal for low-level quantification.

References

  • The Secrets of Electrospray Ionization: Why Less is More LCGC International URL:[Link]

  • Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups AIP Publishing URL:[Link]

  • In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea PMC (National Institutes of Health) URL:[Link]

Comparative

Advanced Spectroscopic Validation of (S)-1-Methyl-2-trifluoromethoxy-ethylamine Hydrochloride: A Comparative Analytical Guide

As drug development increasingly relies on highly fluorinated chiral building blocks, the analytical burden of proving both absolute stereochemistry and precise molecular connectivity has escalated. (S)-1-Methyl-2-triflu...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on highly fluorinated chiral building blocks, the analytical burden of proving both absolute stereochemistry and precise molecular connectivity has escalated. (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride (Formula: C₄H₉ClF₃NO) represents a particularly challenging class of molecules[1][2]. It features a highly electronegative trifluoromethoxy (–OCF₃) group—a privileged motif for enhancing metabolic stability—paired with a primary chiral amine center.

This guide objectively compares standard commercial validation techniques against an advanced, orthogonal spectroscopic approach. By detailing the causality behind these experimental choices, we provide a self-validating framework for researchers requiring absolute structural certainty.

The Analytical Challenge: Why Standard Methods Fall Short

Validating the structure of an aliphatic chiral amine hydrochloride salt presents two distinct physical chemistry hurdles:

  • Lack of a UV Chromophore: The molecule does not absorb strongly in the UV-visible spectrum, rendering standard Electronic Circular Dichroism (ECD) ineffective for stereochemical assignment.

  • Crystallization Resistance: Hydrochloride salts of small, flexible aliphatic amines frequently resist forming the high-quality single crystals required for anomalous dispersion X-ray Crystallography (XRD)[3].

Historically, suppliers have relied on a "Standard Tier" of validation: 1D Proton (¹H) NMR, Liquid Chromatography-Mass Spectrometry (LC-MS), and Optical Rotation (Polarimetry). However, optical rotation is highly susceptible to solvent effects, concentration variations, and trace chiral impurities. More critically, it cannot independently prove absolute configuration without a pre-existing, fully characterized reference standard.

To establish a self-validating proof of structure, an Advanced Orthogonal Tier is required. This utilizes Multinuclear 2D NMR to map the exact electronic environment of the –OCF₃ group, paired with Vibrational Circular Dichroism (VCD) to assign absolute configuration ab initio in solution[3][4].

Table 1: Comparative Analysis of Validation Strategies
Analytical ParameterStandard Commercial TierAdvanced Orthogonal Tier (Recommended)Confidence Level
Molecular Weight / Purity LC-UV / Low-Res MSHigh-Resolution Mass Spectrometry (HRMS)High (Exact mass < 3 ppm error)
Connectivity 1D ¹H NMR1D (¹H, ¹³C, ¹⁹F) + 2D NMR (HSQC, HMBC)Absolute (Unambiguous atom mapping)
Fluorine Environment Often omitted¹⁹F NMR + ¹³C J-coupling analysisAbsolute (Confirms intact –OCF₃)
Absolute Configuration Optical Rotation ([α]D)Vibrational Circular Dichroism (VCD)Absolute (Self-validating via DFT)
Crystallization Required? NoNoN/A

Visualizing the Analytical Logic

To bypass the limitations of XRD and ECD, we employ a decision matrix that prioritizes solution-state vibrational spectroscopy and multinuclear resonance.

DecisionMatrix Q1 Is the sample highly crystalline? XRD X-Ray Crystallography (Anomalous Dispersion) Q1->XRD Yes Q2 Does it possess a strong UV chromophore? Q1->Q2 No (Typical for HCl salts) ECD Electronic Circular Dichroism (ECD) Q2->ECD Yes VCD Vibrational Circular Dichroism (VCD) Q2->VCD No (Aliphatic amines)

Caption: Decision matrix for determining the absolute configuration of chiral amines.

ValidationWorkflow Start Sample: (S)-1-Methyl-2-trifluoromethoxy-ethylamine HCl NMR Multinuclear NMR (1H, 13C, 19F, 2D) Start->NMR VCD Vibrational Circular Dichroism (VCD) Start->VCD MS High-Resolution Mass Spec (HRMS) Start->MS Struct 2D Connectivity & -OCF3 Confirmation NMR->Struct Stereo Absolute (S) Configuration (No crystallization) VCD->Stereo Mass Exact Mass & Purity Profiling MS->Mass Valid Comprehensive Structural Validation Struct->Valid Stereo->Valid Mass->Valid

Caption: Orthogonal spectroscopic workflow for comprehensive structural validation.

Causality and Experimental Methodologies

Protocol A: Multinuclear NMR Connectivity Mapping

The Causality: The –OCF₃ group is profoundly electron-withdrawing. To prove the oxygen is linked to the CF₃ group and not a standard alkyl chain, we must observe the primary Carbon-Fluorine J-coupling. In ¹³C NMR, an intact –OCF₃ group will present as a distinct quartet with a massive coupling constant ( 1JCF​≈255 Hz)[5]. Furthermore, 2D Heteronuclear Single Quantum Coherence (HSQC) ensures that every proton is correctly mapped to its parent carbon, creating a closed, self-validating logic loop for the molecular backbone.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of (S)-1-Methyl-2-trifluoromethoxy-ethylamine HCl in 0.6 mL of DMSO-d₆. Note: DMSO-d₆ is chosen over CDCl₃ to prevent the polar hydrochloride salt from precipitating and to clearly resolve the broad –NH₃⁺ signal.

  • ¹H Acquisition: Acquire standard 1D proton spectra at 400 MHz or higher. Look for the downfield shift of the methine proton adjacent to the protonated amine.

  • ¹⁹F Acquisition: Acquire ¹⁹F NMR with ¹H decoupling. The –OCF₃ group should appear as a sharp singlet in the highly shielded fluorinated region (typically –58 to –60 ppm).

  • ¹³C Acquisition: Acquire ¹³C spectra with a sufficient relaxation delay (d1 = 2-3s) to capture the quaternary CF₃ carbon.

  • 2D Validation: Run ¹H-¹³C HSQC to map the diastereotopic protons of the –CH₂– group adjacent to the oxygen, confirming they are attached to a carbon shifted downfield (~65-70 ppm) by the electronegative oxygen.

Table 2: Expected Quantitative NMR Data
NucleusExpected Chemical Shift (ppm)Multiplicity & CouplingAssignment Causality
¹H ~1.2 - 1.4Doublet ( 3J≈6.5 Hz)Terminal methyl group (CH₃)
¹H ~3.5 - 3.8MultipletChiral methine (CH) adjacent to NH₃⁺
¹H ~4.0 - 4.3Multiplet (Diastereotopic)Methylene (CH₂) adjacent to –OCF₃
¹H ~8.0 - 8.5Broad SingletProtonated amine (NH₃⁺) in DMSO-d₆
¹³C ~120.0 - 122.0Quartet ( 1JCF​≈255 Hz)Trifluoromethoxy carbon (CF₃)[5]
¹⁹F ~ -58.0 to -60.0SingletTrifluoromethoxy fluorines
Protocol B: VCD-Based Absolute Configuration Assignment

The Causality: Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions[3]. Because it relies on molecular vibrations rather than electronic transitions, it is the premier technique for aliphatic chiral amines. The protocol is self-validating because it relies on Density Functional Theory (DFT) to calculate the theoretical VCD spectra of both the (S) and (R) enantiomers. The experimental data must positively match one calculated enantiomer and perfectly mirror the other, establishing the "Cai•factor" (Configuration: absolute information) with high confidence[4].

Step-by-Step Methodology:

  • Computational Modeling (DFT): Perform a conformational search for both (S) and (R) enantiomers using molecular mechanics. Optimize the lowest-energy conformers using DFT at the B3LYP/6-311G(d,p) level. Calculate the theoretical IR and VCD spectra.

  • Sample Preparation: Dissolve 10 mg of the sample in 150 µL of D₂O or CDCl₃. Note: High concentrations are required because the VCD signal ( ΔA ) is typically 10−4 to 10−5 times smaller than standard IR absorbance[3].

  • IR Baseline Validation: Collect the unpolarized Fourier Transform Infrared (FTIR) spectrum. Ensure the experimental IR peaks align with the DFT-calculated IR peaks. If the IR spectra do not match, the conformational model is incorrect, and the VCD data cannot be trusted.

  • VCD Acquisition: Collect the VCD spectrum over 4 to 8 hours (to achieve a high signal-to-noise ratio) using a specialized VCD spectrometer equipped with a photoelastic modulator (PEM).

  • Enantiomeric Assignment: Overlay the experimental VCD spectrum with the DFT-calculated (S) and (R) spectra. The absolute configuration is confirmed as (S) when the signs (positive/negative Cotton effects) of the major vibrational bands match the (S)-model calculation.

Conclusion

For complex, highly fluorinated chiral building blocks like (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride, standard analytical panels leave critical gaps in stereochemical and electronic validation. By employing an orthogonal strategy utilizing J-coupled Multinuclear NMR and DFT-backed Vibrational Circular Dichroism, researchers can establish a completely self-validating structural profile. This ensures that downstream drug development is built upon an unimpeachable foundation of molecular identity.

References

  • National Institutes of Health (NIH). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Retrieved from[Link][5]

  • National Institutes of Health (NIH) / PMC. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Retrieved from[Link][4]

  • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from[Link][3]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-1-Methyl-2-trifluoromethoxy-ethylamine Hydrochloride

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride, a compound of interest, requir...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride, a compound of interest, requires meticulous handling protocols to ensure the safety of laboratory personnel. This guide provides an in-depth, experience-driven perspective on the essential personal protective equipment (PPE) and associated procedures for managing this and structurally similar compounds. Our approach is grounded in a comprehensive understanding of the potential hazards associated with amine hydrochlorides and trifluoromethoxy moieties, ensuring a self-validating system of laboratory safety.

Hazard Analysis: Understanding the Risks

  • Skin and Eye Irritation/Corrosion: Amine hydrochlorides are known to be irritants and can cause serious eye damage.[1][2][3][4] The trifluoromethoxy group may also contribute to this irritant nature.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to irritation of the respiratory system.[1][3][4][5]

  • Acute Toxicity: Similar compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Thermal Decomposition: When heated to decomposition, these types of compounds can release hazardous gases, including nitrogen oxides, carbon oxides, and hydrogen fluoride.[1][6]

Given these potential hazards, a robust PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.

Core Personal Protective Equipment (PPE) Ensemble

The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for various laboratory operations involving (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatRecommended, especially if not in a ventilated enclosure
Solution Preparation Chemical splash gogglesNitrile or neoprene glovesLaboratory coatNot generally required if performed in a fume hood
Reaction Setup and Workup Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over a laboratory coatNot generally required if performed in a fume hood
Large-Scale Operations (>10g) Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant coverallsRequired if there is a potential for aerosol generation outside of a fume hood

Step-by-Step PPE Protocol: Donning and Doffing

The efficacy of PPE is as much about its correct use as it is about its selection. The following protocol ensures that personnel are protected throughout the handling process and that contamination is minimized during PPE removal.

Donning Sequence:
  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Body Protection: Don your laboratory coat or coveralls, ensuring all snaps or buttons are fastened. If a chemical-resistant apron is required, it should be worn over the lab coat.[7][8]

  • Respiratory Protection (if required): If the risk assessment indicates a need for respiratory protection, perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on safety glasses or chemical splash goggles.[7][8] If a face shield is necessary, it should be worn over the goggles.[1][7][8]

  • Gloves: Select the appropriate gloves and inspect them for any signs of damage.[9] Pull the cuffs of the gloves over the sleeves of your laboratory coat.

Doffing Sequence (to prevent cross-contamination):
  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.[10]

  • Apron/Coveralls: Remove the chemical-resistant apron or coveralls by unfastening them and rolling them away from your body.

  • Hand Hygiene: Wash and dry your hands.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, handling them by the sides.

  • Respiratory Protection (if used): Remove the respirator without touching the front of the device.

  • Laboratory Coat: Remove your laboratory coat, turning it inside out as you do.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the nature of the experimental work.

PPE_Selection_Workflow cluster_assessment Risk Assessment Start Start: Handling (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride Scale Scale of Operation? Start->Scale SmallScale Small Scale (<10g) Scale->SmallScale < 10g LargeScale Large Scale (>=10g) Scale->LargeScale >= 10g Procedure Procedure Type? SolidHandling Solid Weighing/Aliquoting Procedure->SolidHandling Solid SolutionWork Solution/Reaction Work Procedure->SolutionWork Liquid SmallScale->Procedure FullProtection Full Protection: - Chemical Coveralls - Heavy-Duty Gloves - Respirator (as needed) LargeScale->FullProtection BasePPE Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat SolidHandling->BasePPE HighRisk High-Risk Procedure (e.g., potential for splashing) SolutionWork->HighRisk HighRisk->BasePPE No EnhancedPPE Enhanced PPE: - Chemical Goggles - Face Shield - Chemical Apron HighRisk->EnhancedPPE Yes

Caption: Decision workflow for selecting appropriate PPE.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][4] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]

All laboratory personnel should be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.[1][4]

Disposal Plan

All waste materials contaminated with (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride, including disposable PPE, should be collected in a designated, sealed container and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this material down the drain.[5][11]

References

  • Methylamine Hydrochloride, PA Material Safety Data Sheet. (2005, October 3). Cole-Parmer. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Retrieved from [Link]

  • (Trifluoromethoxy)benzene Safety Data Sheet. (2025, December 21). Retrieved from [Link]

  • PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT. (n.d.). Retrieved from [Link]

  • How To Choose The Right PPE For Chemical Handling. (2025, December 2). Hazchem Safety. Retrieved from [Link]

  • Safety Data Sheet. (2024, August 27). Angene Chemical. Retrieved from [Link]

  • Material Safety Data Sheet. (2021, April 9). Kao Chemicals. Retrieved from [Link]

  • Emergency Procedures for Incidents Involving Chemicals. (n.d.). Research Safety. Retrieved from [Link]

Sources

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